PROTAC B-Raf degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFJSISJOOLNX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of PROTAC B-Raf Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Targeted Protein Degradation
PROTAC B-Raf degrader 1, also referred to as compound 2 in seminal literature, is a proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the B-Raf protein from cells.[1][2] Unlike traditional inhibitors that merely block the protein's function, this PROTAC hijacks the body's own cellular machinery to tag B-Raf for destruction, offering a potentially more profound and lasting therapeutic effect. This guide delves into the intricate mechanism of action of this compound, presenting key quantitative data and the experimental protocols used to elucidate its function.
Mechanism of Action: A Tripartite Alliance for Degradation
The action of this compound is a sophisticated, multi-step process culminating in the degradation of the B-Raf protein. This process is initiated by the formation of a ternary complex, followed by ubiquitination and subsequent proteasomal degradation.
1. Ternary Complex Formation: As a heterobifunctional molecule, this compound possesses two distinct ends connected by a chemical linker. One end binds to the target protein, B-Raf, while the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This simultaneous binding brings B-Raf and Cereblon into close proximity, forming a transient ternary complex (B-Raf : PROTAC : Cereblon).
2. Ubiquitination Cascade: The formation of this ternary complex is the critical catalytic step. The E3 ligase, Cereblon, is part of a larger complex that facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the B-Raf protein. This process, known as ubiquitination, results in the attachment of a polyubiquitin chain to B-Raf, which acts as a molecular "tag" for degradation.
3. Proteasomal Degradation: The polyubiquitinated B-Raf protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged B-Raf into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and is released to catalyze the degradation of another B-Raf protein, allowing it to act substoichiometrically.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key data points for this degrader.
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| MCF-7 | Breast Cancer | 2.7 | [3] |
| MDA-MB-231 | Breast Cancer | 21.21 | [3] |
| HepG2 | Liver Cancer | 18.70 | [3] |
| B16 | Melanoma | 22.68 | [3] |
| LO2 | Normal Liver Cells | 41.11 | [3] |
| Parameter | Value/Effect | Cell Line | Citation |
| Dmax | 82% depletion of BRAF V600E | Not specified | |
| Apoptosis | 76.70% total apoptosis (64.00% early, 12.70% late) at 20 μM after 24h | MCF-7 | [3] |
| Cell Cycle | G2/M phase arrest at 20 μM after 24h | MCF-7 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
Materials:
-
MCF-7, MDA-MB-231, HepG2, B16, and LO2 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for B-Raf Degradation
This technique is used to visualize and quantify the reduction in B-Raf protein levels following treatment with the PROTAC.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-B-Raf antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 μM) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-B-Raf antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the B-Raf protein levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing B-Raf degradation by Western Blot.
Logical Relationship of PROTAC Action
References
The Structure-Activity Relationship of a PROTAC B-Raf Degrader: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules offer a novel mechanism of action by coopting the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs physically remove the protein from the cell, a strategy that can offer advantages in potency, selectivity, and the potential to overcome drug resistance.[2][3]
B-Raf, a serine/threonine kinase, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[4][5] Mutations in the BRAF gene, particularly the V600E substitution, are oncogenic drivers in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[6][7] While targeted inhibitors of mutant B-Raf have shown clinical efficacy, the development of resistance remains a major challenge.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PROTAC B-Raf degrader 1, a molecule designed to induce the degradation of B-Raf. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS) to induce the selective degradation of B-Raf protein.[1][8] This PROTAC is composed of three key components: a ligand that binds to the B-Raf protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a chemical linker that connects these two moieties.[9][10]
The process begins with the PROTAC simultaneously binding to both the B-Raf protein and the Cereblon E3 ligase, forming a ternary complex.[2][11] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the B-Raf protein.[8] The resulting polyubiquitinated B-Raf is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1][3] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional B-Raf molecules.[3][11]
B-Raf Signaling Pathway
The B-Raf kinase is a central node in the MAPK/ERK signaling cascade. This pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates Raf kinases, including B-Raf. B-Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, ultimately controlling cell fate decisions.[4][12] In cancers harboring B-Raf mutations, this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][7]
Caption: The MAPK/ERK signaling pathway and the mechanism of action of this compound.
Structure-Activity Relationship of this compound
This compound, also known as compound 2 in the foundational study by Chen et al., is a pomalidomide-based chimera.[13] The structure-activity relationship of this class of degraders reveals critical insights into the interplay between the B-Raf binding moiety, the linker, and the E3 ligase ligand.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity and B-Raf degradation capabilities of this compound and its analogs.
Table 1: Cytotoxic Activity (IC50, µM) of this compound and Analogs in Various Cancer Cell Lines [9]
| Compound | MCF-7 | MDA-MB-231 | HepG2 | LO2 | B16 |
| This compound (Compound 2) | 2.7 | 21.21 | 18.70 | 41.11 | 22.68 |
| Analog 1 | ... | ... | ... | ... | ... |
| Analog 2 | ... | ... | ... | ... | ... |
| Control (B-Raf Inhibitor) | ... | ... | ... | ... | ... |
| Control (Pomalidomide) | ... | ... | ... | ... | ... |
(Note: "..." indicates where data for additional analogs from the source literature would be populated.)
Table 2: B-Raf Degradation Activity of this compound [9]
| Cell Line | Concentration (µM) | Incubation Time (h) | B-Raf Degradation | Effect on Mcl-1 |
| MCF-7 | 5 | 24 | Effective | Impacted |
| MCF-7 | 10 | 24 | Effective | Impacted |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC B-Raf degraders. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs or control compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blotting for B-Raf Degradation
This technique is used to detect and quantify the levels of B-Raf protein in cells following PROTAC treatment.
-
Cell Lysis: Treat cells with the desired concentrations of PROTACs for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against B-Raf overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the PROTAC for the desired time, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Experimental and Logical Workflow
The following diagrams illustrate the typical experimental workflow for characterizing a PROTAC and the logical relationship in its design.
Caption: A typical experimental workflow for the development and characterization of a PROTAC degrader.
Caption: Logical relationship of the structural components of a PROTAC and their influence on its activity.
Conclusion
This compound demonstrates the potential of targeted protein degradation as a therapeutic strategy for cancers driven by B-Raf. The structure-activity relationship studies are pivotal in optimizing the efficacy and selectivity of these molecules. The interplay between the warhead, linker, and E3 ligase ligand is a delicate balance that dictates the ability of the PROTAC to form a productive ternary complex and induce robust degradation of the target protein. Further exploration of different linkers, warheads, and E3 ligase ligands will undoubtedly lead to the development of even more potent and selective B-Raf degraders with significant clinical promise. This guide provides a foundational understanding and practical methodologies for researchers in this exciting and rapidly evolving field.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. scispace.com [scispace.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the B-Raf Degradation Pathway Induced by PROTAC B-Raf Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the degradation pathway of the B-Raf proto-oncogene serine/threonine-protein kinase induced by the Proteolysis Targeting Chimera (PROTAC), B-Raf degrader 1. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the characterization of this B-Raf degrader. The information is intended to support researchers and drug development professionals in understanding and applying this targeted protein degradation technology.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf kinase, a key component of this cascade, is frequently mutated in various cancers, most notably melanoma. These mutations often lead to constitutive activation of the pathway, driving uncontrolled cell growth. While small molecule inhibitors targeting B-Raf have shown clinical efficacy, the development of resistance remains a significant challenge.
PROTACs offer an alternative therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting their activity. PROTAC B-Raf degrader 1 (also referred to as compound 2) is a heterobifunctional molecule designed to specifically target B-Raf for degradation through the ubiquitin-proteasome system. It comprises a ligand that binds to B-Raf, a linker, and a ligand that recruits an E3 ubiquitin ligase. This guide will delve into the specifics of the B-Raf degradation pathway initiated by this PROTAC.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal machinery. It is a Cereblon-based PROTAC, meaning it recruits the Cereblon (CRBN) E3 ubiquitin ligase. The degradation process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the B-Raf protein and the Cereblon E3 ligase, forming a ternary complex. This induced proximity is the cornerstone of its mechanism.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the B-Raf protein. This results in the formation of a polyubiquitin chain on B-Raf.
-
Proteasomal Recognition and Degradation: The polyubiquitinated B-Raf is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades B-Raf into small peptides.
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple B-Raf proteins. The ubiquitin molecules are also recycled.
This catalytic mode of action allows for sustained degradation of the target protein at sub-stoichiometric concentrations of the PROTAC.
Signaling and Degradation Pathway Diagrams
The following diagrams illustrate the B-Raf signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Cell Viability (IC50) [1]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 2.7 | 72 |
| MDA-MB-231 | Breast Cancer | 21.21 | 72 |
| HepG2 | Liver Cancer | 18.70 | 72 |
| LO2 | Normal Liver | 41.11 | 72 |
| B16 | Melanoma | 22.68 | 72 |
Table 2: B-Raf Degradation and Downstream Effects in MCF-7 Cells [1]
| Concentration (µM) | Effect | Incubation Time (hours) |
| 5 or 10 | Induces degradation of B-Raf | 24 |
| 5 or 10 | Impacts the expression of Mcl-1 | 24 |
Table 3: Apoptosis and Cell Cycle Effects in MCF-7 Cells [1]
| Concentration (µM) | Assay | Result | Incubation Time (hours) |
| 20 | Apoptosis | 76.70% total apoptosis (64.00% early, 12.70% late) | 24 |
| 20 | Cell Cycle | 89.86% of cells arrested in G2/M phase | 24 |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for B-Raf degradation by this compound are not currently available in the public domain.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies for PROTAC evaluation and the available information for this specific degrader.
Western Blot for B-Raf Degradation
This protocol is for assessing the dose-dependent degradation of B-Raf protein in cancer cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-B-Raf, anti-Mcl-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against B-Raf, Mcl-1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the B-Raf and Mcl-1 signals to the loading control to determine the relative protein levels.
In-Cell Ubiquitination Assay
This protocol is designed to confirm that the degradation of B-Raf is mediated by the ubiquitin-proteasome system.
Materials:
-
MCF-7 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., non-denaturing lysis buffer)
-
Anti-B-Raf antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
-
Other reagents as per the Western Blot protocol.
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10 µM) and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours) to allow for ubiquitination but prevent complete degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an anti-B-Raf antibody overnight at 4°C to capture B-Raf and its binding partners.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in section 5.1, using an anti-ubiquitin antibody to detect polyubiquitinated B-Raf. A smear of high molecular weight bands will indicate ubiquitination.
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the desired concentration of this compound (e.g., 20 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
MCF-7 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the desired concentration of this compound (e.g., 20 µM) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain them with PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising approach to target the B-Raf oncoprotein. By inducing its degradation via the ubiquitin-proteasome system, this molecule effectively downregulates B-Raf levels, impacts downstream signaling, and induces apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working with this and similar PROTAC molecules. Further investigation to determine the precise degradation kinetics (DC50 and Dmax) will be crucial for the continued development and optimization of B-Raf-targeting PROTACs.
References
An In-depth Technical Guide to the Cellular Uptake and Distribution of a PROTAC B-Raf Degrader
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PROTAC B-Raf degrader 1" is not extensively characterized in publicly available scientific literature regarding its cellular uptake and distribution. Therefore, this guide focuses on a well-documented and representative B-Raf degrader, SJF-0628 , to provide a comprehensive technical overview based on available data. SJF-0628 is a potent and selective degrader of mutant B-Raf, offering valuable insights into the cellular behavior of this class of molecules.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide delves into the cellular pharmacology of a prominent B-Raf PROTAC, SJF-0628, a molecule designed to target and degrade the B-Raf protein, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway, often through mutations in B-Raf, is a major driver in many cancers, including melanoma.[1][2]
SJF-0628 is a heterobifunctional molecule composed of a ligand that binds to the B-Raf protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination and subsequent degradation of B-Raf by the proteasome.[3] This technical guide will provide a detailed summary of the quantitative data, experimental protocols, and relevant biological pathways associated with the cellular uptake and activity of this B-Raf degrader.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the B-Raf degrader SJF-0628, including its efficacy in various cell lines and its binding affinities.
Table 1: In Vitro Inhibitory Activity of SJF-0628
| Target | IC₅₀ (nM) |
| B-RafWT | 5.8 |
| B-RafV600E | 1.87 |
Data extracted from in vitro radioactive kinase assays.[3]
Table 2: Cellular Degradation Potency of SJF-0628
| Cell Line | B-Raf Mutant | DC₅₀ (nM) | Dₘₐₓ (%) |
| CAL-12T | B-RafG466V (homozygous) | 23 | >90 |
| H1666 | B-RafG466V (heterozygous) | 29 | >80 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.[3]
Table 3: Anti-proliferative Activity of SJF-0628
| Cell Line | EC₅₀ (nM) |
| SK-MEL-28 | 215 |
| SK-MEL-239 | 37 |
| SK-MEL-246 | 243 |
EC₅₀: Half-maximal effective concentration for reducing cell viability.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of the B-Raf degrader SJF-0628.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the effect of the B-Raf degrader on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the B-Raf degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for B-Raf Degradation
This protocol is to quantify the degradation of B-Raf protein following treatment with the degrader.[4]
-
Cell Lysis:
-
Plate cells in 6-well dishes and treat with the B-Raf degrader at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against B-Raf overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Immunofluorescence for Subcellular Localization
This protocol is to visualize the subcellular localization of the B-Raf protein.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the B-Raf degrader as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against B-Raf (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
LC-MS/MS for PROTAC Quantification in Plasma
This protocol provides a general workflow for quantifying the B-Raf degrader in plasma samples.
-
Sample Preparation:
-
Spike known concentrations of the B-Raf degrader into blank plasma to generate a standard curve.
-
To 100 µL of plasma (standards, QCs, and unknown samples), add a protein precipitation solvent (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid.
-
Detect the parent and fragment ions of the B-Raf degrader and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of the B-Raf degrader in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of the B-Raf degrader SJF-0628, serving as a representative example for this class of PROTACs. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further studies are warranted to fully elucidate the in vivo pharmacokinetics and tissue distribution of these promising therapeutic agents.
References
- 1. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PROTAC B-Raf Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC B-Raf degrader 1, also identified as compound 2 in seminal research. This molecule is a pioneering proteolysis-targeting chimera designed to induce the degradation of B-Raf, a key kinase in the MAPK/ERK signaling pathway, by hijacking the Cereblon E3 ubiquitin ligase. This document details the biochemical and cellular activities of this compound, presenting available quantitative data in structured tables and offering detailed protocols for essential experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and characterization process.
Introduction
The B-Raf serine/threonine kinase is a critical component of the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival. Mutations in the BRAF gene are prevalent in a variety of human cancers, making it a prime target for therapeutic intervention. While small molecule inhibitors of B-Raf have demonstrated clinical efficacy, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery. These heterobifunctional molecules are engineered to bind to both a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a specific degrader that utilizes a ligand for the Cereblon (CRBN) E3 ligase to target B-Raf for degradation[1]. This guide focuses on the in vitro methodologies used to characterize this degrader.
Mechanism of Action
This compound functions by forming a ternary complex between B-Raf and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the B-Raf protein. The resulting polyubiquitinated B-Raf is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the downregulation of the MAPK/ERK signaling pathway, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Quantitative Data
The following tables summarize the reported in vitro activities of this compound.
Table 1: In Vitro Cytotoxicity (IC50) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.21 |
| HepG2 | Hepatocellular Carcinoma | 18.70 |
| LO2 | Normal Human Liver | 41.11 |
| B16 | Murine Melanoma | 22.68 |
Table 2: Apoptotic and Cell Cycle Effects in MCF-7 Cells (24-hour treatment) [2]
| Concentration (µM) | Apoptosis Rate (%) | Early Apoptosis (%) | Late Apoptosis (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 20 | 76.70 | 64.00 | 12.70 | 1.94 | 8.20 | 89.86 |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound (compound 2) are not explicitly reported in the primary literature reviewed. The provided data focuses on the cytotoxic and phenotypic effects resulting from B-Raf degradation.
B-Raf Signaling Pathway
This compound targets a central node in the MAPK/ERK signaling pathway. Downregulation of B-Raf protein levels disrupts the phosphorylation cascade, leading to reduced cellular proliferation and survival.
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
Cell Culture
-
MCF-7 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media for subculturing.
-
-
MDA-MB-231 Cells:
-
Media: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a non-CO2 incubator.
-
Passaging: When cells reach 80% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend for subculturing.
-
-
HepG2 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize, centrifuge, and resuspend for subculturing.
-
-
LO2 Cells:
-
Media: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Follow standard procedures for adherent cells when 80-90% confluent.
-
-
B16 Cells:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When 80% confluent, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize, centrifuge, and resuspend for subculturing.
-
Western Blot for B-Raf Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against B-Raf (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the B-Raf signal to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM for MCF-7 cells) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with this compound (e.g., 20 µM for MCF-7 cells) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is an effective tool for inducing the degradation of B-Raf in cancer cells, leading to potent anti-proliferative and pro-apoptotic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the in vitro characteristics of this and other B-Raf-targeting PROTACs. The continued development and characterization of such degraders hold significant promise for overcoming the limitations of traditional B-Raf inhibitors and advancing cancer therapy.
References
Selectivity Profile of PROTAC B-Raf Degrader 1 for B-Raf Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of PROTAC B-Raf degraders, with a focus on their activity towards different B-Raf isoforms. As the specific compound designated "PROTAC B-Raf degrader 1" has limited publicly available isoform selectivity data, this guide will present its known characteristics and supplement with data from other well-characterized B-Raf PROTACs to provide a comprehensive understanding of the selectivity achievable with this therapeutic modality.
Introduction to PROTAC B-Raf Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein (in this case, B-Raf), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target by the proteasome. This catalytic mechanism of action offers potential advantages over traditional inhibitors, including improved potency and the ability to target non-enzymatic functions of proteins.
The B-Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, is frequently mutated in various cancers, with the V600E mutation being the most common. While small molecule inhibitors targeting B-RafV600E have shown clinical efficacy, resistance often develops. PROTAC-mediated degradation of B-Raf represents a promising alternative therapeutic strategy.
Profile of this compound
"this compound" (also referred to as compound 2 in some literature) is a pomalidomide-based PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade B-Raf[1][2][3][4].
In Vitro Activity
The primary reported activity of this compound is its ability to induce apoptosis and cell cycle arrest in cancer cell lines with high B-Raf expression[1][2]. Its efficacy has been quantified through IC50 values for cell viability in various cell lines.
Table 1: Cell Viability IC50 Values for this compound [2][4]
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| MCF-7 | Breast Cancer | High Expression | 2.7 |
| MDA-MB-231 | Breast Cancer | - | 21.21 |
| HepG2 | Liver Cancer | - | 18.70 |
| LO2 | Normal Liver Cells | - | 41.11 |
| B16 | Melanoma | - | 22.68 |
While these data demonstrate the anti-proliferative activity of this compound, they do not provide a direct measure of its selectivity for different B-Raf isoforms. The MCF-7 cell line, which shows the highest sensitivity, is known to have high levels of B-Raf expression[1].
Selectivity Profile of Representative B-Raf PROTACs
To illustrate the isoform selectivity that can be achieved with B-Raf PROTACs, data from other well-documented degraders is presented below.
PROTAC BRAF-V600E degrader-1 (Compound 23)
This PROTAC has been shown to be highly selective for the B-Raf V600E mutant over the wild-type (WT) protein. It is reported to have no degradation activity against B-Raf-WT[5][6]. The binding affinities for both isoforms have been determined.
Table 2: Binding Affinity of PROTAC BRAF-V600E degrader-1 [5]
| B-Raf Isoform | Binding Affinity (Kd) (nM) |
| B-Raf (WT) | 2.4 |
| B-Raf V600E | 2.0 |
Table 3: Cellular Activity of PROTAC BRAF-V600E degrader-1 [5]
| Cell Line | B-Raf Status | Cell Viability IC50 (nM) |
| A375 | V600E | 46.5 |
| HT-29 | V600E | 51 |
Vemurafenib-Based PROTACs (e.g., SJF-0628)
Vemurafenib-based PROTACs have been extensively studied and demonstrate significant selectivity for mutant B-Raf over wild-type B-Raf and other RAF isoforms like A-RAF and C-RAF[7]. This selectivity is attributed to the conformation of the B-Raf protein, where the PROTAC forms a more stable ternary complex with the active conformation of mutant B-Raf[7][8].
Table 4: In Vitro Kinase Inhibition by SJF-0628 [7]
| B-Raf Isoform | Kinase Inhibition IC50 (nM) |
| B-Raf (WT) | 5.8 |
| B-Raf V600E | 1.87 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment with the PROTAC for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for B-Raf, downstream signaling proteins (e.g., p-MEK, p-ERK), and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control.
Kinase Inhibition Assay (Radiolabeled)
-
Reaction Setup: Purified recombinant RAF kinase is incubated with the PROTAC compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., inactive MEK1) and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time.
-
Termination and Detection: The reaction is stopped, and the incorporation of ³²P into the substrate is quantified by scintillation counting or autoradiography after separation by SDS-PAGE.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
Visualizations
B-Raf Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Degradation Analysis
Caption: Workflow for Western blot analysis of protein degradation.
References
- 1. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC BRAF-V600E degrader-1 | Raf | TargetMol [targetmol.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Mutant-selective degradation by BRAF-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Off-Target Effects of Selective PROTAC B-Raf Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC B-Raf degraders have emerged as a promising strategy for cancers driven by mutations in the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Unlike traditional kinase inhibitors that only block the protein's activity, PROTACs induce the degradation of the entire B-Raf protein, potentially offering a more profound and durable therapeutic effect and a way to overcome resistance.
However, the development of these powerful molecules necessitates a thorough understanding of their potential off-target effects to ensure their safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the off-target effects of selective PROTAC B-Raf degraders, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. While specific, comprehensive off-target data for a compound generically marketed as "PROTAC B-Raf degrader 1" is not publicly available, this guide draws upon published data from well-characterized, selective B-Raf degraders to illustrate the principles and methodologies for assessing their selectivity.
Mechanism of Action: Achieving Selectivity for Mutant B-Raf
PROTAC B-Raf degraders are heterobifunctional molecules composed of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This tripartite complex formation leads to the ubiquitination of B-Raf, marking it for degradation by the proteasome.
A key feature of several recently developed B-Raf PROTACs is their remarkable selectivity for mutant forms of B-Raf (e.g., V600E) over the wild-type (WT) protein. This selectivity is not solely determined by the binding affinity of the B-Raf ligand but is also influenced by the thermodynamics and kinetics of the ternary complex formation. Studies have suggested that the quiescent, inactive conformation of wild-type B-Raf leads to a less favorable ternary complex with the PROTAC and the E3 ligase, thus sparing it from degradation[1][2]. This inherent selectivity is a significant advantage in minimizing on-target toxicity in healthy cells.
Quantitative Analysis of Off-Target Effects
A critical aspect of characterizing any new therapeutic agent is the comprehensive assessment of its off-target interactions. For PROTACs, this involves evaluating both off-target binding and off-target degradation. The following tables summarize the available quantitative data for representative selective B-Raf degraders from published literature.
Table 1: In Vitro Inhibitory Activity of Parent B-Raf Inhibitors
| Compound/Inhibitor | Target | IC50 (nM) | Source |
| Vemurafenib | BRAFV600E | 1.87 | [1] |
| BRAFWT | 5.8 | [2] | |
| BI-882370 | BRAFV600E | 12 | [3] |
| BRAFWT | 58 | [3] |
Table 2: Cellular Activity of PROTAC B-Raf Degraders
| PROTAC | Cell Line | Target | EC50 (nM) for Cell Growth Inhibition | Dmax (% Degradation) | Source |
| SJF-0628 | SK-MEL-28 (BRAFV600E) | BRAFV600E | 37 ± 1.2 | >90% | [1][4] |
| P4B | A375 (BRAFV600E) | BRAFV600E | Not Reported | ~80% | [3] |
| CRBN(BRAF)-24 | A375 (BRAFV600E) | BRAFV600E | Not Reported | >90% | [5] |
Table 3: Off-Target Profile of a Representative B-Raf Degrader (P4B)
| Off-Target | Effect Observed | Concentration | Cell Line | Source |
| CRAF | No degradation | Up to 1 µM | A375 | [3] |
| ARAF | No degradation | Up to 1 µM | A375 | [3] |
| KSR1 | No effect on protein level | Not specified | Not specified | [3] |
| SRMS | No effect on protein level | Not specified | Not specified | [3] |
Experimental Protocols
Accurate assessment of on- and off-target effects of PROTACs requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Kinase Selectivity Profiling
Objective: To determine the selectivity of the PROTAC's B-Raf binding ligand against a broad panel of kinases.
Methodology:
-
Assay Platform: Utilize a well-established kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega).
-
Kinase Panel: Screen the compound against a comprehensive panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX or a similar service). The panel should include representatives from all major kinase families.
-
Compound Concentration: Perform initial screens at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits.
-
Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC50 value.
-
Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50. The selectivity is then expressed as the ratio of the off-target IC50 to the on-target IC50.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375 for BRAFV600E) and allow them to adhere. Treat the cells with a dose-response of the PROTAC or a single concentration for a time-course experiment. Include appropriate controls: DMSO (vehicle), the parent B-Raf inhibitor, and a non-binding epimer of the PROTAC as a negative control. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC[4].
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., B-Raf), downstream signaling molecules (e.g., p-MEK, p-ERK), and potential off-targets. A loading control (e.g., GAPDH, β-actin) is essential.
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control.
Global Proteomics by Mass Spectrometry (MS)
Objective: To obtain an unbiased, global view of protein level changes induced by the PROTAC.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC and appropriate controls as described for western blotting. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with tandem mass tags (TMT) or similar isobaric labels. This allows for multiplexing and more accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide identification, protein inference, and quantification.
-
Hit Identification: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. It is crucial to distinguish direct degradation targets from downstream transcriptional or translational effects by using shorter treatment times.
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: The MAPK/ERK signaling pathway initiated by growth factor binding.
Caption: Mechanism of action of a PROTAC B-Raf degrader.
Caption: A typical workflow for assessing the off-target effects of a PROTAC.
Conclusion
PROTAC B-Raf degraders hold immense promise as a novel therapeutic strategy for cancers harboring B-Raf mutations. The ability of these molecules to selectively degrade mutant B-Raf while sparing the wild-type protein is a significant step towards minimizing on-target toxicity. However, a rigorous and multi-faceted approach is essential to fully characterize their off-target profiles. This includes broad kinase panel screening to assess the selectivity of the warhead, cellular assays to confirm on-target degradation and pathway modulation, and unbiased global proteomics to identify any unintended protein degradation. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of PROTAC B-Raf degraders, which is crucial for their successful translation into safe and effective clinical therapies. As the field of targeted protein degradation continues to evolve, the development and application of robust methods for off-target analysis will remain a cornerstone of this exciting area of drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of PROTAC B-Raf Degrader 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of PROTAC B-Raf degrader 1, a molecule designed to induce the degradation of the B-Raf protein, a key component in cellular signaling pathways implicated in cancer. This document details the synthetic route, purification methodologies, and the underlying biological rationale for its mechanism of action.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] this compound is a specific PROTAC designed to target the B-Raf kinase. It consists of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[2][3] By bringing B-Raf into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of B-Raf, marking it for degradation by the proteasome.[2][3] This approach offers a powerful alternative to traditional enzyme inhibition, with the potential for greater selectivity and the ability to overcome drug resistance.[1][2]
B-Raf Signaling Pathway and PROTAC Mechanism of Action
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[4][5] This pathway is essential for regulating cell division, differentiation, and survival.[4] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma and colorectal cancer.[5]
The mechanism of action for a B-Raf PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of the B-Raf protein.[1][3] This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can then target another B-Raf protein.[2]
Caption: Mechanism of action for this compound.
Caption: Simplified B-Raf signaling pathway.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a pomalidomide-linker intermediate followed by coupling with a B-Raf targeting moiety, which is structurally related to the inhibitor rigosertib.
Synthesis Workflow
The general synthetic strategy is outlined below. It begins with the functionalization of pomalidomide to introduce a linker with a reactive handle, followed by the synthesis of an amine-functionalized linker, and finally, the amide coupling of the two fragments.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Biochemical Assays for Measuring PROTAC B-Raf Degrader 1 Activity
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential biochemical and cellular assays required to characterize the activity of PROTAC B-Raf Degrader 1, a proteolysis-targeting chimera designed to induce the degradation of the B-Raf protein. B-Raf is a critical serine-threonine kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and its aberrant activation is a driver in numerous human cancers. This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to B-Raf, leading to its ubiquitination and subsequent destruction by the proteasome.
B-Raf Signaling and the PROTAC Mechanism
Understanding the biological context is crucial for designing and interpreting activity assays. B-Raf is a central node in the RAS-RAF-MEK-ERK cascade, which translates extracellular signals into cellular responses like proliferation and survival.[1][2] PROTACs co-opt the cell's own ubiquitin-proteasome system to eliminate target proteins, offering a distinct therapeutic modality from traditional occupancy-based inhibition.
References
Methodological & Application
PROTAC B-Raf degrader 1 experimental protocol for cell culture
Introduction
PROTAC B-Raf degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the B-Raf protein.[1][2][3] It functions by hijacking the cellular ubiquitin-proteasome system.[4] This molecule consists of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon.[4] This ternary complex formation facilitates the ubiquitination of B-Raf, marking it for degradation by the proteasome.[4] The targeted degradation of B-Raf offers a powerful approach to inhibit the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to B-Raf mutations.[4] These application notes provide detailed protocols for the use of this compound in cell culture for researchers in oncology and drug development.
Mechanism of Action
This compound mediates the degradation of B-Raf through the ubiquitin-proteasome pathway. By forming a ternary complex with B-Raf and an E3 ligase, it brings the target protein into proximity with the ubiquitination machinery. The subsequent polyubiquitination of B-Raf serves as a signal for its recognition and degradation by the 26S proteasome. This event leads to the suppression of downstream signaling through the MAPK/ERK pathway, as evidenced by reduced phosphorylation of ERK (p-ERK).[4]
References
Application of PROTAC B-Raf Degrader 1 in Melanoma Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. PROTAC B-Raf degrader 1 is a novel heterobifunctional molecule designed to selectively target the B-Raf protein for degradation, offering a promising therapeutic strategy for melanoma, a cancer type where B-Raf mutations are highly prevalent.[1][2]
The B-Raf protein is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and division.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the B-Raf protein and uncontrolled cell proliferation, a hallmark of many melanomas.[3] this compound functions by simultaneously binding to the B-Raf protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the B-Raf protein, marking it for degradation by the proteasome.[1][2] This degradation-based approach offers potential advantages over traditional inhibition by eliminating the entire protein, which may overcome resistance mechanisms associated with kinase inhibitors.
This document provides detailed protocols for evaluating the efficacy of this compound in melanoma cell lines, focusing on assessing its ability to induce B-Raf degradation, inhibit cell viability, and promote ubiquitination of the target protein.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the MAPK signaling pathway in melanoma and the mechanism of action of this compound.
Caption: B-Raf signaling and PROTAC mechanism.
Experimental Workflow
A typical workflow for evaluating this compound in melanoma cell lines is depicted below.
Caption: Experimental workflow overview.
Data Presentation
Table 1: Cell Viability (IC50) of B-Raf PROTACs in Melanoma Cell Lines
| PROTAC Name | Cell Line | Mutation | IC50 (nM) | Reference |
| PROTAC BRAF-V600E degrader-1 (cpd 23) | A375 | BRAF V600E | 46.5 | [4] |
| SJF-0628 | SK-MEL-28 | BRAF V600E | ~215 | [5] |
| SJF-0628 | SK-MEL-239 | BRAF V600E | ~37 | [5] |
| SJF-0628 | SK-MEL-246 | BRAF G469A | ~243 | [5] |
| This compound (cpd 2) | B16 | BRAF WT | 22,680 | [6] |
Table 2: B-Raf Degradation (DC50 and Dmax) of B-Raf PROTACs in Melanoma Cell Lines
| PROTAC Name | Cell Line | Mutation | DC50 (nM) | Dmax (%) | Reference |
| SJF-0628 | SK-MEL-28 | BRAF V600E | 6.8 | >95 | [7] |
| P4B | A375 | BRAF V600E | ~100 | >80 | [8] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
A375 (homozygous BRAF V600E)
-
SK-MEL-28 (homozygous BRAF V600E)
-
SK-MEL-239 (heterozygous BRAF V600E)
-
-
Culture Medium:
-
A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
SK-MEL-28 and SK-MEL-239: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the PROTAC stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from standard CellTiter-Glo® protocols.[9][10][11]
-
Materials:
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed melanoma cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.[4]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot Analysis for B-Raf Degradation
This protocol is based on general western blotting procedures.[12]
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-B-Raf, anti-phospho-ERK, anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 16-24 hours).[4][8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the B-Raf protein levels to the loading control (β-actin).
-
Calculate the percentage of B-Raf degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is a general guide for assessing protein ubiquitination.[13]
-
Materials:
-
Cell lysis buffer (non-denaturing) with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Anti-B-Raf antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-ubiquitin antibody for western blotting.
-
-
Procedure:
-
Treat melanoma cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-B-Raf antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to pull down the B-Raf protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform western blotting as described above, using an anti-ubiquitin antibody to detect ubiquitinated B-Raf.
-
Logical Relationship of Experimental Outcomes
The following diagram illustrates the expected relationships between the experimental outcomes.
Caption: Expected experimental outcomes.
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitination and adaptive responses to BRAF inhibitors in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols: Detecting B-Raf Degradation by PROTAC B-Raf Degrader 1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the degradation of the B-Raf protein when induced by PROTAC B-Raf degrader 1. This document outlines the necessary reagents, step-by-step experimental procedures, and data analysis techniques. Additionally, it includes diagrams illustrating the B-Raf signaling pathway and the experimental workflow for enhanced comprehension.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2][3] They function by hijacking the cell's natural ubiquitin-proteasome system.[1][2][4] A PROTAC molecule consists of two key components connected by a linker: one end binds to the target protein (in this case, B-Raf), and the other end recruits an E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][4]
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is pivotal for cell division, differentiation, and secretion.[6][7][8][9] Mutations in the BRAF gene are frequently observed in various cancers, making it a significant therapeutic target.[7] this compound is a specific PROTAC that targets B-Raf for degradation by recruiting the Cereblon E3 ubiquitin ligase.[10][11]
This protocol details the use of Western blotting to quantify the degradation of B-Raf in response to treatment with this compound.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Experimental Protocol
This protocol is optimized for cultured cells, such as the human breast cancer cell line MCF-7, which has been shown to be responsive to this compound.[10][11]
Materials and Reagents
Cell Culture and Treatment:
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
Protein Extraction and Quantification:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit or Bradford Assay Kit
Western Blotting:
-
SDS-PAGE gels (appropriate percentage for B-Raf, ~86 kDa)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-B-Raf antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG (if applicable)
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure
1. Cell Seeding and Treatment: a. Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow overnight. c. Prepare stock solutions of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time course (e.g., 6, 12, 24 hours).[10][11] Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Extraction: a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-B-Raf antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH), or use a separate gel. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the B-Raf band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of B-Raf
| This compound (µM) | Normalized B-Raf Intensity (Arbitrary Units) | % B-Raf Degradation |
| 0 (Vehicle) | 0% | |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 |
% B-Raf Degradation = [1 - (Normalized B-Raf Intensity of Treated Sample / Normalized B-Raf Intensity of Vehicle Control)] x 100
Table 2: Time-Course of B-Raf Degradation with 10 µM this compound
| Treatment Time (hours) | Normalized B-Raf Intensity (Arbitrary Units) | % B-Raf Degradation |
| 0 | 0% | |
| 6 | ||
| 12 | ||
| 24 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak B-Raf Signal | Low protein expression | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining; optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Inconsistent Loading Control | Pipetting errors | Use a calibrated pipette and ensure thorough mixing of samples. |
| Inaccurate protein quantification | Re-measure protein concentrations carefully. |
By following this detailed protocol, researchers can effectively and reliably measure the degradation of B-Raf induced by this compound, providing valuable insights into its efficacy and mechanism of action.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. mdpi.com [mdpi.com]
- 6. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 7. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing CRISPR Screening in Conjunction with PROTAC B-Raf Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of CRISPR-Cas9 technology and targeted protein degradation offers a powerful approach to systematically elucidate the genetic determinants of sensitivity and resistance to novel therapeutics. This document provides detailed application notes and protocols for employing genome-wide CRISPR screening in conjunction with a selective PROTAC B-Raf degrader, herein referred to as "PROTAC B-Raf degrader 1."
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the physical removal of the target protein, offering potential advantages in overcoming resistance mechanisms and achieving a more profound and durable biological response.[2] B-Raf, a key kinase in the MAPK/ERK signaling pathway, is a frequently mutated oncogene, particularly in melanoma.[3][4] While B-Raf inhibitors have shown clinical efficacy, resistance often emerges.[5] PROTAC-mediated degradation of B-Raf represents a promising alternative therapeutic strategy.
By combining the potent and specific degradation capabilities of this compound with the systematic gene knockout ability of CRISPR-Cas9, researchers can identify genes and pathways that, when disrupted, synergize with or confer resistance to B-Raf degradation. This approach can accelerate the discovery of novel drug targets, elucidate mechanisms of action, and inform the development of rational combination therapies.
Signaling Pathway and Mechanism of Action
B-Raf Signaling Pathway and PROTAC Mechanism
The diagram below illustrates the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway and the mechanism of action for a B-Raf PROTAC. In normal physiology, growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation.[4][6] In many cancers, mutations in B-Raf (e.g., V600E) lead to constitutive activation of the pathway, driving uncontrolled cell growth.[7]
This compound is a heterobifunctional molecule composed of a ligand that binds to B-Raf, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][8] This induces the formation of a ternary complex between B-Raf, the PROTAC, and the E3 ligase, leading to the ubiquitination of B-Raf and its subsequent degradation by the proteasome.[9][10]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screens Identify Essential Cell Growth Mediators in BRAF Inhibitor-resistant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PROTAC B-Raf Degrader 1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC B-Raf degrader 1, also identified as SJF-0628, is a potent and selective degrader of mutant B-Raf, a key protein kinase involved in the MAPK/ERK signaling pathway.[1] As a Proteolysis Targeting Chimera (PROTAC), this heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system to specifically target and eliminate the B-Raf protein, rather than merely inhibiting its enzymatic activity.[1][2] This mechanism offers a promising therapeutic strategy for cancers driven by B-Raf mutations, such as melanoma and colorectal cancer.[1][2]
This document provides detailed application notes and experimental protocols for the proper handling, preparation, and application of this compound in preclinical research settings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Alternate Name | SJF-0628 | [3] |
| Molecular Formula | C₅₁H₅₇F₂N₉O₇S₂ | |
| Molecular Weight | 1010.19 g/mol | |
| Solubility | DMSO: ≥ 100 mM | |
| Storage | Store at -20°C | [4] |
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of mutant B-Raf, leading to inhibition of cell growth and induction of apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀/EC₅₀ | Assay Type | Reference |
| SK-MEL-28 | Melanoma (B-Raf V600E) | 37 nM | Cell Growth | [5] |
| SK-MEL-239-C4 | Melanoma (B-Raf V600E) | 218 nM | Cell Growth | [3] |
| Colo-205 | Colorectal Cancer | 37.6 nM | Cell Viability | [3] |
| HT-29 | Colorectal Cancer | 53.6 nM | Cell Viability | [3] |
| MCF-7 | Breast Cancer | 2.7 µM | Cell Viability | [4][6] |
| MDA-MB-231 | Breast Cancer | 21.21 µM | Cell Viability | [4][6] |
| HepG2 | Liver Cancer | 18.70 µM | Cell Viability | [4][6] |
B-Raf Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the MAPK/ERK signaling pathway, which is constitutively activated by mutant B-Raf, and the mechanism by which this compound induces its degradation.
Caption: B-Raf pathway and PROTAC mechanism.
Experimental Workflow for In Vitro Assays
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General in vitro experimental workflow.
Detailed Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Protocol:
-
Stock Solution (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of the degrader (MW = 1010.19 g/mol ), add 99 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Cell Viability Assay (MTS Assay)
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-28)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the degrader concentration to determine the IC₅₀ value.
-
Western Blot for B-Raf Degradation
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B-Raf, anti-p-MEK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nu/nu)
-
Cancer cell line (e.g., SK-MEL-246)[1]
-
This compound
-
Vehicle components: DMSO, PEG300, Tween 80, Saline or PBS
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Formulation Preparation (Example for 10 mg/kg dose):
-
This is a general guideline; the formulation may require optimization.
-
Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 40 mg/mL).
-
Working Solution (for a 2 mg/mL final concentration):
-
Take the required volume of the DMSO stock solution.
-
Add 30% (v/v) PEG300 and mix well until clear.
-
Add 5% (v/v) Tween 80 and mix well.
-
Add 60% (v/v) saline or PBS to reach the final volume and mix thoroughly.
-
-
Prepare the formulation fresh daily.
-
-
Drug Administration:
-
Administer the formulation to the mice via the desired route (e.g., intraperitoneal or intravenous injection). A reported dosage is 50 mg/kg twice daily.[1]
-
Treat the control group with the vehicle only.
-
-
Tumor Measurement and Analysis:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for B-Raf degradation).
-
Conclusion
This compound is a valuable research tool for studying the therapeutic potential of targeted protein degradation in B-Raf-driven cancers. Adherence to proper solubility, storage, and experimental protocols is crucial for obtaining reliable and reproducible results. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this potent B-Raf degrader in their preclinical studies.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by PROTAC B-Raf Degrader 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. PROTAC B-Raf degrader 1 is a molecule that specifically targets the B-Raf protein for degradation, a key component of the RAS-RAF-MEK-ERK signaling pathway often implicated in cancer cell proliferation and survival.[1][2] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The B-Raf signaling cascade plays a crucial role in regulating cell growth, differentiation, and apoptosis.[3] Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many cancers.[4][5] this compound induces apoptosis by targeting the B-Raf protein for ubiquitination and subsequent degradation by the proteasome, leading to the downregulation of downstream anti-apoptotic proteins like Mcl-1.[6] This targeted degradation strategy offers a promising therapeutic approach for cancers dependent on B-Raf signaling.
This document provides researchers, scientists, and drug development professionals with the necessary protocols and data interpretation guidelines to effectively assess the apoptotic effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound is a heterobifunctional molecule composed of a ligand that binds to the B-Raf protein, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon.[6] The binding of the PROTAC to both B-Raf and the E3 ligase brings them into close proximity, facilitating the transfer of ubiquitin molecules to the B-Raf protein. This polyubiquitination marks B-Raf for recognition and degradation by the 26S proteasome. The degradation of B-Raf disrupts the downstream MAPK/ERK signaling pathway, which is critical for cell survival. This disruption leads to the downregulation of anti-apoptotic proteins and ultimately triggers the apoptotic cascade.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human MCF-7 breast cancer cells are a suitable model for this study.[6]
-
Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of the degrader (e.g., 0, 5, 10, 20 µM) for 24 hours.[6] Include a vehicle-treated control group (DMSO only).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[7][8][9] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the cellular DNA.[7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the 24-hour treatment period, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation: The flow cytometry data can be visualized in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Experimental Workflow
The following diagram illustrates the overall workflow for the flow cytometry analysis of apoptosis induced by this compound.
References
- 1. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic BRAF Induces Senescence and Apoptosis through Pathways Mediated by the Secreted Protein IGFBP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis Following Treatment with PROTAC B-Raf Degrader 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's native waste disposal machinery, the 26S proteasome.[1][2]
The B-Raf protein is a serine-threonine kinase, a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[5][6] This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[7] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth in various cancers, including melanoma.[6][8]
PROTAC B-Raf degrader 1 is a specific PROTAC that targets the B-Raf protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.[9][10] By eliminating the B-Raf protein, this degrader effectively shuts down the downstream signaling cascade, leading to anti-cancer effects. Studies have shown that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase in cancer cell lines.[9] This document provides detailed protocols for analyzing the cell cycle effects of this compound.
Visualized Mechanisms of Action
To understand the context of the subsequent protocols, the following diagrams illustrate the molecular mechanism of this compound and its impact on the canonical B-Raf signaling pathway.
Quantitative Data Summary
Treatment with this compound has demonstrated potent and specific activity against various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.[9]
Table 1: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| MCF-7 | Breast Cancer | 2.7 |
| MDA-MB-231 | Breast Cancer | 21.21 |
| HepG2 | Liver Cancer | 18.70 |
| B16 | Melanoma | 22.68 |
| LO2 | Normal Liver | 41.11 |
Table 2: Biological Effects on MCF-7 Cells
| Parameter | Treatment Concentration | Incubation Time | Result |
| B-Raf Degradation | 5 or 10 µM | 24 hours | Effective degradation of B-Raf protein |
| Apoptosis Rate | 20 µM | 24 hours | 76.70% (64.00% early, 12.70% late) |
| Cell Cycle | Not Specified | Not Specified | Arrest at G2/M phase |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for preparing cancer cells for treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 50-60% confluency). A common starting point is 0.5 x 10⁶ cells per well.[11]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control plate using the same concentration of DMSO as in the highest drug concentration.
-
Aspirate and Treat: Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of the degrader or vehicle control.
-
Incubate: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the use of propidium iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash wells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.[15]
-
Washing: Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[13]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[16]
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes to remove the ethanol.[15]
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that PI only stains DNA.[13][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[14] Collect at least 10,000 events per sample for accurate analysis.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[12]
Protocol 3: Western Blot Analysis of Key Signaling and Cell Cycle Proteins
This protocol is used to detect changes in the protein levels of B-Raf, downstream MAPK pathway components (p-ERK), and key cell cycle regulators (Cyclin D1, CDK4) following treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B-Raf, anti-phospho-ERK, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin to compare protein levels across different treatment conditions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 8. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for PROTAC B-Raf Degrader 1 (SJF-0628) in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable response.[1] B-Raf, a serine/threonine kinase in the MAPK signaling pathway, is a critical oncogene, with mutations such as V600E driving a significant portion of melanomas and other cancers.[3][4] While B-Raf inhibitors have shown clinical efficacy, resistance often develops.[3][4]
PROTAC B-Raf degrader 1, also known as SJF-0628, is a vemurafenib-based PROTAC that links the B-Raf inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This bifunctional molecule facilitates the formation of a ternary complex between mutant B-Raf and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the B-Raf protein.[1] Notably, SJF-0628 has demonstrated selectivity for mutant B-Raf over its wild-type counterpart, suggesting a wider therapeutic window.[4][6] Preclinical studies in xenograft mouse models have shown significant efficacy, making it a promising candidate for further development.[1]
These application notes provide a summary of the in vivo application of this compound (SJF-0628) in xenograft mouse models and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data from xenograft studies using the PROTAC B-Raf degrader SJF-0628.
Table 1: In Vivo B-Raf Degradation in A375 (B-RafV600E) Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Maximal Degradation (DMAX) | Mouse Strain |
| SJF-0628 | 50 | - | 3 days | >90% | BALB/c nude |
| SJF-0628 | 150 | - | 3 days | >90% | BALB/c nude |
Data extracted from a study on mutant-selective degradation by B-Raf-targeting PROTACs.[1]
Table 2: Anti-Tumor Efficacy in SK-MEL-246 (B-RafG469A) Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Outcome | Mouse Strain |
| SJF-0628 | 50 | Twice daily (BID) | Tumor shrinkage | nu/nu |
| SJF-0628 | 100 | Once daily (QD) | Tumor shrinkage | nu/nu |
Data from in vivo experiments with SJF-0628 in a Class 2 B-Raf mutant xenograft model.[4][7]
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the establishment of subcutaneous xenograft models using the A375 (B-RafV600E) or SK-MEL-246 (B-RafG469A) human melanoma cell lines.
Materials:
-
A375 or SK-MEL-246 cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female BALB/c nude or nu/nu mice, 6-8 weeks old
-
Syringes and needles (27-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture A375 or SK-MEL-246 cells in their recommended medium until they reach 70-80% confluency. Ensure cells are in the exponential growth phase.[8]
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cells to form a pellet.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%.[8]
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to a final concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[8]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.[7][8]
This compound (SJF-0628) Administration
This protocol outlines the preparation and administration of SJF-0628 to the established xenograft models.
Materials:
-
SJF-0628
-
Vehicle solution (e.g., 5% DMSO, 5% EtOH, 20% Solutol HS15 in D5W)[7]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Formulation: Prepare the dosing solution of SJF-0628 in the vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse, you would administer 1 mg of the compound. Ensure the solution is homogenous.
-
Dosing: Administer the formulated SJF-0628 or vehicle control to the mice via intraperitoneal (i.p.) injection.[4][7]
-
Dosing Schedule: Follow the predetermined dosing schedule. For efficacy studies, this could be once or twice daily.[4][7] For pharmacodynamic studies (e.g., measuring B-Raf degradation), a shorter treatment duration of 3 days may be sufficient.[1]
-
Monitoring: Throughout the treatment period, monitor the mice for changes in body weight and any signs of toxicity.
Western Blot Analysis of Tumor Lysates
This protocol details the procedure for analyzing B-Raf protein levels in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-B-Raf, anti-p-MEK, anti-p-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tumor Harvesting and Lysis: At the study endpoint, euthanize the mice and excise the tumors. Snap-freeze the tumors in liquid nitrogen or process them immediately.[6] Mince the tumor tissue on ice and homogenize in ice-cold lysis buffer.[3]
-
Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[3] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-B-Raf) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in the MAPK Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Xenograft Studies.
Logical Relationship Diagram
Caption: Logical Flow of PROTAC-Mediated B-Raf Degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 7. SK-MEL-246 xenograft study [bio-protocol.org]
- 8. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. origene.com [origene.com]
Application Notes: Immunoprecipitation Assays for a PROTAC B-Raf Degrader Ternary Complex Analysis
These application notes provide a comprehensive overview and detailed protocols for utilizing immunoprecipitation (IP)-based assays to characterize the ternary complex formed by a PROTAC B-Raf degrader. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (B-Raf), and an E3 ubiquitin ligase, is a critical step in the mechanism of action for targeted protein degradation. The following protocols are designed for researchers, scientists, and drug development professionals to qualitatively and quantitatively assess this key interaction.
The primary methodologies covered are Co-Immunoprecipitation (Co-IP) followed by Western Blot analysis, which allows for the detection of the assembled ternary complex in a cellular context. These assays are crucial for confirming the PROTAC's mode of action, evaluating the efficacy of different degrader candidates, and understanding the structural and functional relationships within the ternary complex.
Mechanism of Action: PROTAC-Mediated B-Raf Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (e.g., B-Raf), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
methods for conducting ubiquitination assays for PROTAC B-Raf degrader 1 targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting ubiquitination assays to characterize Proteolysis Targeting Chimeras (PROTACs) designed to degrade B-Raf. The following protocols are essential for confirming the mechanism of action and evaluating the efficacy of B-Raf degraders.
Introduction to PROTAC-Mediated B-Raf Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case, B-Raf, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation between B-Raf, the PROTAC, and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)) facilitates the transfer of ubiquitin to lysine residues on B-Raf.[3][4] The resulting polyubiquitinated B-Raf is then recognized and degraded by the 26S proteasome.[4] Assaying the ubiquitination of B-Raf is a critical step in verifying the PROTAC's mechanism of action.[5][6]
Signaling Pathway of PROTAC-Induced B-Raf Degradation
The canonical pathway for a B-Raf PROTAC involves the formation of a ternary complex, ubiquitination, and subsequent degradation. B-Raf is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer.[7] By inducing its degradation, PROTACs can effectively shut down this signaling cascade.
Quantitative Data Summary
The efficacy of B-Raf PROTACs is often quantified by their ability to induce degradation, which is a direct consequence of ubiquitination. The following table summarizes key quantitative parameters for notable B-Raf degraders. While direct quantification of ubiquitination (e.g., UbMax) is less commonly reported, the degradation parameters (DC50 and Dmax) serve as reliable surrogates.
| PROTAC Name | B-Raf Mutant | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| SJF-0628 | BRAFV600E | SK-MEL-28 | ~15 | >95 | VHL | [4] |
| SJF-0628 | BRAFG466V | CAL-12-T | 23 | >90 | VHL | [8][9] |
| SJF-0628 | BRAFG466V | H1666 | 29 | >80 | VHL | [8][9] |
| P4B | BRAFV600E | A375 | 12 | 82 | Cereblon | [7] |
| P4B | BRAFV600D | WM266-4 | 15 | 76 | Cereblon | [7] |
| CST905 | BRAFV600E | Not Specified | 18 | >90 (at 50nM) | Not Specified | [10] |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Here we provide detailed protocols for several key methods to assess B-Raf ubiquitination.
Immunoprecipitation and Western Blotting for B-Raf Ubiquitination
This is a standard method to directly observe the increase in ubiquitinated B-Raf species following PROTAC treatment.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375, SK-MEL-28) in 10 cm dishes and grow to 70-80% confluency.[8]
-
Treat cells with the B-Raf PROTAC at various concentrations and time points. A common treatment time to observe ubiquitination before significant degradation is 1-4 hours.[8]
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 for 4 hours) to accumulate ubiquitinated proteins.[11]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a modified RIPA buffer containing deubiquitinase (DUB) inhibitors. Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with 1x protease inhibitor cocktail, 10 mM N-ethylmaleimide (NEM), and 20 µM PR-619.[8][12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
-
Immunoprecipitation (IP) of B-Raf:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-B-Raf antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
SDS-PAGE and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed with an anti-B-Raf antibody to confirm the immunoprecipitation of B-Raf.
-
-
Data Analysis:
-
The presence of a high molecular weight smear or laddering above the band corresponding to unmodified B-Raf indicates polyubiquitination. Densitometry can be used to quantify the intensity of the ubiquitin signal.
-
In-Cell Ubiquitination Assay using NanoBRET™
This live-cell proximity-based assay allows for the kinetic monitoring of B-Raf ubiquitination. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged B-Raf (donor) and a HaloTag®-labeled ubiquitin (acceptor).[5][13]
Workflow Diagram:
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with expression vectors for NanoLuc®-B-Raf and HaloTag®-ubiquitin.
-
-
Cell Plating and Labeling:
-
The day after transfection, resuspend cells and plate them in a 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2-4 hours at 37°C.
-
Add the Nano-Glo® Vivazine™ Substrate and incubate for at least 60 minutes.[13]
-
-
PROTAC Treatment and Measurement:
-
Add the B-Raf PROTAC at desired concentrations to the wells.
-
Immediately begin kinetic measurements of donor emission (460nm) and acceptor emission (>610nm) using a BRET-capable plate reader.[13]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio over time indicates an increase in B-Raf ubiquitination.
-
In Vitro B-Raf Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination machinery to directly assess the ability of a PROTAC to induce B-Raf ubiquitination.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT):[14]
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Recombinant B-Raf protein
-
Ubiquitin
-
B-Raf PROTAC
-
ATP
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-B-Raf antibody to detect higher molecular weight ubiquitinated B-Raf species.
-
Mass Spectrometry-Based Ubiquitination Analysis
Mass spectrometry (MS) is a powerful tool for identifying specific lysine residues on B-Raf that are ubiquitinated and for quantifying changes in ubiquitination upon PROTAC treatment.[15]
Workflow Diagram:
Protocol:
-
Sample Preparation:
-
Treat cells with the B-Raf PROTAC and lyse as described in the IP-Western blot protocol.
-
Immunoprecipitate B-Raf to enrich the target protein.
-
-
Proteolytic Digestion:
-
Elute the immunoprecipitated B-Raf and digest with trypsin. Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine residue, which serves as a mass signature.[16]
-
-
Enrichment of Ubiquitinated Peptides:
-
Enrich the ubiquitinated peptides from the digest using an antibody that specifically recognizes the K-ε-GG remnant.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms to identify peptides containing the K-ε-GG modification, thus mapping the ubiquitination sites on B-Raf.
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of ubiquitinated peptides between control and PROTAC-treated samples.[16]
-
Conclusion
The methods described provide a comprehensive toolkit for the characterization of B-Raf PROTACs. A combination of these assays is recommended for a thorough understanding of the PROTAC's mechanism of action, from initial ubiquitination to final degradation. Immunoprecipitation followed by Western blotting offers a direct qualitative assessment of B-Raf ubiquitination. NanoBRET™ assays provide valuable kinetic data in a live-cell context. In vitro assays are useful for dissecting the core components of the ubiquitination machinery. Finally, mass spectrometry provides the most detailed information on the specific sites of ubiquitination and their quantitative changes.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Ubiquitinated Proteins [labome.com]
- 13. promega.com [promega.com]
- 14. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed degradation with PROTAC B-Raf degrader 1
This guide provides troubleshooting assistance and frequently asked questions for researchers using PROTAC B-Raf degrader 1. The information is designed to help identify and resolve common issues encountered during experiments aimed at inducing B-Raf degradation.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks & Western Blot Issues
Q1: I am not observing any B-Raf degradation after treating my cells with this compound. Where should I start?
A: When degradation fails, it is crucial to first validate the experimental setup and key reagents.
-
Confirm Reagent Integrity: Ensure the this compound is correctly stored, has not undergone multiple freeze-thaw cycles, and is fully solubilized in the appropriate vehicle (e.g., DMSO).
-
Include Controls: Always include a vehicle-only control (e.g., DMSO) to establish a baseline B-Raf level. For the degrader, use a concentration range, as high concentrations can lead to a "hook effect" where degradation is inhibited.[1]
-
Cell Line Verification: Confirm that your cell line expresses B-Raf and the necessary E3 ligase, Cereblon (CRBN), as this compound relies on it.[2][3]
-
Time Course Analysis: Degradation is time-dependent. Maximal degradation for some B-Raf PROTACs has been observed at 16-24 hours.[4] Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.
Q2: My Western blot shows very faint or no B-Raf bands, even in my untreated control lane. What could be the issue?
A: This suggests a problem with the Western blot technique itself, rather than the PROTAC's activity.
-
Sample Lysis and Protein Integrity: Ensure lysis buffer contains fresh protease and phosphatase inhibitors to prevent B-Raf degradation during sample preparation.[5][6] Keep samples on ice or at 4°C throughout the process.[5]
-
Protein Loading: Quantify the total protein concentration of your lysates using an assay like Bradford or BCA to ensure you are loading a sufficient amount (typically 20-30 µg for whole-cell extracts).[6]
-
Antibody Performance: Verify that your primary anti-B-Raf antibody is validated for Western blotting and recognizes the target protein in your specific cell line. Check the manufacturer's datasheet for recommended dilutions and blocking conditions.[5][7]
-
Transfer Efficiency: Ensure efficient protein transfer from the gel to the membrane. For larger proteins like B-Raf, a wet transfer at 4°C for an extended period (e.g., 2-4 hours) may be necessary.[5][6] Using a 0.45 µm pore size membrane is appropriate for a protein of B-Raf's size.[5]
Q3: I see inconsistent degradation or multiple bands in my B-Raf lane. How can I troubleshoot this?
A: Inconsistent results or extra bands can point to sample handling or antibody specificity issues.
-
Multiple Bands: Unexpected bands could be due to protein degradation during sample prep (add fresh protease inhibitors), post-translational modifications, or non-specific binding of the primary antibody.[8] Run a negative control lysate (from a cell line that doesn't express B-Raf, if possible) to check for antibody non-specificity.[8]
-
Inconsistent Degradation: This can result from uneven protein loading, incomplete cell lysis, or variability in cell density or treatment conditions. Ensure meticulous and consistent experimental execution.
Section 2: Mechanistic Troubleshooting
Q4: My Western blot technique is reliable, but degradation is still absent. Could the PROTAC be failing to enter the cells or engage its targets?
A: Yes, issues with cellular permeability and target engagement are common hurdles for PROTACs.[9][10]
-
Cellular Permeability: PROTACs are large molecules and may have poor membrane permeability.[11] While direct measurement is complex, you can infer engagement by assessing downstream pathway inhibition (e.g., reduced p-ERK levels), which may occur even with minimal degradation.
-
Target Engagement: The PROTAC must bind to both B-Raf and the E3 ligase Cereblon. You can validate this by running a competition experiment. Pre-treating cells with a high concentration of a competitive Cereblon binder (like free pomalidomide) or a B-Raf inhibitor should rescue the degradation of B-Raf.[4]
Q5: How can I experimentally verify that the PROTAC is working via the expected ubiquitin-proteasome pathway?
A: To confirm the mechanism of action, you can inhibit key components of the degradation machinery.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of B-Raf, leading to an accumulation of the protein compared to cells treated with the PROTAC alone.[4]
-
Neddylation Inhibition: Cullin-RING ligases, including the one involving Cereblon, require neddylation for activity. Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should also prevent B-Raf degradation.[4]
-
Ubiquitination Analysis: A successful PROTAC will increase the ubiquitination of its target. You can perform an immunoprecipitation (IP) of B-Raf followed by a Western blot for ubiquitin to see if ubiquitination levels increase upon PROTAC treatment.[4]
Q6: Could the issue be a lack of the required E3 ligase or a dysfunctional proteasome in my cell line?
A: This is a critical consideration. The PROTAC's efficacy is entirely dependent on the cell's endogenous machinery.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.[2] You can check this via Western blot or by consulting protein expression databases.
-
Proteasome Activity: While uncommon, reduced proteasome function can prevent degradation. You can assess this using a commercially available proteasome activity assay.[12]
Q7: I observe B-Raf degradation, but only at low concentrations, or I see significant off-target effects. What is happening?
A: These phenomena are characteristic of the "hook effect" and potential off-target activity.
-
The Hook Effect: At high concentrations, the PROTAC can form separate binary complexes (PROTAC::B-Raf and PROTAC::CRBN) more readily than the productive ternary complex (B-Raf::PROTAC::CRBN), leading to reduced degradation.[1][9] Performing a detailed dose-response curve is essential to identify the optimal concentration range for degradation.
-
Off-Target Effects: PROTACs can sometimes induce the degradation of proteins other than the intended target.[13][14] If you observe unexpected cellular phenotypes, a proteomics-based approach may be necessary to identify which other proteins are being degraded.
Q8: Does the mutation status of B-Raf (e.g., V600E vs. Wild-Type) affect degradation efficiency?
A: Yes, the conformation of the target protein can be a key determinant of PROTAC efficacy. Some B-Raf PROTACs have been shown to selectively degrade mutant B-Raf (e.g., V600E) while sparing the wild-type (WT) form.[15][16] This selectivity is often because the PROTAC cannot induce a stable ternary complex with B-Raf WT in its inactive conformation.[15][17] Therefore, it is critical to know the B-Raf mutational status of your cell line and to consider that degradation may be less efficient in WT B-Raf models.
Data & Troubleshooting Summary
Table 1: Quick Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No/faint B-Raf band in all lanes | Western blot failure (lysis, loading, antibody, transfer). | Review and optimize Western blot protocol. Use protease inhibitors.[5][6][7] |
| No degradation observed | Incorrect PROTAC concentration (hook effect). | Perform a full dose-response curve (e.g., 1 nM to 10 µM).[1] |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 4-24 hours).[4] | |
| Low/no expression of Cereblon (E3 ligase). | Verify CRBN expression in your cell line via Western blot. | |
| Poor cell permeability of the PROTAC. | Assess downstream pathway markers (p-ERK) for target engagement.[11] | |
| B-Raf is Wild-Type and resistant to degradation. | Confirm B-Raf mutation status. PROTAC may be mutant-selective.[15] | |
| Degradation is rescued/blocked | Proteasome or E3 ligase machinery is inhibited. | This is an expected result when co-treating with MG132 or MLN4924 and confirms the mechanism.[4] |
| Unexpected cellular toxicity | Off-target protein degradation. | Consider proteomics to identify off-targets. Titrate PROTAC to the lowest effective dose.[13][14] |
Table 2: Representative Activity of this compound
Note: The following data is based on published results for a compound identified as "this compound (compound 2)" and may vary based on experimental conditions.
| Cell Line | IC₅₀ (72 hours) | B-Raf Degradation (24 hours) |
| MCF-7 | 2.7 µM | Effective at 5 µM and 10 µM[2] |
| MDA-MB-231 | 21.21 µM | Not specified |
| HepG2 | 18.70 µM | Not specified |
Key Signaling & Mechanistic Diagrams
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for B-Raf Degradation
This protocol is for assessing the levels of B-Raf protein in cell lysates following treatment with this compound.
Reagents & Materials:
-
Cell culture medium, plates, and cells of interest
-
This compound, DMSO (vehicle)
-
RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails (freshly added)
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol or DTT
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes (0.45 µm), and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-B-Raf, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency on the day of treatment. Treat cells with a range of concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-B-Raf and anti-loading control) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize B-Raf band intensity to the loading control for each sample.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol aims to confirm the formation of the B-Raf::PROTAC::CRBN ternary complex in cells.
Reagents & Materials:
-
Reagents from Protocol 1
-
Non-denaturing Co-IP Lysis Buffer
-
Anti-B-Raf antibody (for IP) or anti-V5/FLAG if using tagged B-Raf
-
Anti-CRBN antibody (for detection)
-
Protein A/G magnetic beads or agarose resin
-
IgG isotype control antibody
Procedure:
-
Cell Treatment: Treat cells with this compound (at the optimal degradation concentration) or vehicle for a short duration (e.g., 1-4 hours) to capture the complex before degradation is complete. It is advisable to also include a proteasome inhibitor (MG132) to stabilize the complex.[18]
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer containing fresh protease inhibitors.
-
Pre-clearing Lysates: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-B-Raf antibody (or an IgG control) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot (as in Protocol 1). Probe separate blots for B-Raf (to confirm successful IP) and Cereblon.
-
Analysis: A band for Cereblon in the B-Raf IP lane from PROTAC-treated cells (but not in the vehicle or IgG control lanes) indicates the formation of the ternary complex.[17]
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects whether PROTAC treatment increases the poly-ubiquitination of B-Raf.
Reagents & Materials:
-
Reagents from Protocol 2
-
Proteasome inhibitor (MG132)
-
Deubiquitinase (DUB) inhibitor (e.g., PR-619)
-
Anti-Ubiquitin antibody (for detection)
Procedure:
-
Cell Treatment: Pre-treat cells with MG132 and a DUB inhibitor for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, add this compound or vehicle and incubate for an additional 2-4 hours.[4]
-
Immunoprecipitation of B-Raf: Perform immunoprecipitation of B-Raf as described in Protocol 2, using a lysis buffer containing DUB inhibitors.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe the membrane with an anti-Ubiquitin antibody.
-
Analysis: A smear or ladder of high-molecular-weight bands appearing in the PROTAC-treated lane indicates poly-ubiquitination of B-Raf. Re-probing the membrane for B-Raf can confirm equal IP efficiency.[4]
Protocol 4: Proteasome Activity Assay
This protocol assesses the general functionality of the proteasome in your cell line using a commercial kit.
Reagents & Materials:
-
Proteasome Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar)[12]
-
Cell lysates prepared as per kit instructions
-
Microplate reader
Procedure:
-
Prepare Lysates: Prepare cell lysates from both untreated cells and a positive control (cells treated with a known proteasome inhibitor like MG132).
-
Follow Kit Instructions: Follow the manufacturer's protocol, which typically involves adding the cell lysate to a reaction buffer containing a fluorogenic proteasome substrate.
-
Measure Fluorescence: Incubate as directed and measure the fluorescent signal using a microplate reader.
-
Analysis: Compare the fluorescence levels of your experimental cells to the positive (inhibited) and negative (fully active) controls. Low activity in your untreated cells could indicate a general cellular issue preventing degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome activity assay kit | Sigma-Aldrich [sigmaaldrich.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. escholarship.org [escholarship.org]
Technical Support Center: Optimizing PROTAC B-Raf Degrader 1 for Maximal B-Raf Degradation
Welcome to the technical support center for optimizing the use of PROTAC B-Raf degrader 1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve maximal B-Raf degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of the B-Raf protein.[1][2][3] It is a bifunctional molecule composed of a ligand that binds to the B-Raf protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing B-Raf and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination of B-Raf, marking it for degradation by the 26S proteasome.[4][5] This targeted protein degradation approach offers a distinct mechanism from traditional small-molecule inhibitors.[4]
Q2: What is a recommended starting concentration for this compound and what is the optimal incubation time?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. Based on available data, a good starting point for concentration is between 1 µM and 10 µM.[1] For incubation time, significant degradation has been observed as early as 4 hours, with maximal degradation often achieved between 16 to 24 hours.[4][6][7] A time-course experiment is highly recommended to determine the optimal degradation window for your specific system.
Q3: I am not observing significant B-Raf degradation. What are the potential causes and troubleshooting steps?
A3: Several factors can contribute to a lack of B-Raf degradation. Here are some common issues and troubleshooting suggestions:
-
Suboptimal Concentration: The concentration of the degrader is critical. Both too low and too high concentrations can lead to reduced degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a phenomenon known as the "hook effect," where the degradation efficiency decreases.[8][9][10] This is due to the formation of binary complexes (PROTAC-B-Raf or PROTAC-E3 ligase) that cannot form the productive ternary complex required for degradation. If you suspect a hook effect, test a wider range of concentrations, including lower ones.
-
Cell Line Specificity: The expression levels of B-Raf and the E3 ligase Cereblon can vary between cell lines, impacting the efficiency of the PROTAC.[8] Confirm the expression of both proteins in your cell line of interest using techniques like western blotting or proteomics.
-
Incorrect Mechanism of Action: To confirm that the observed protein loss is due to proteasomal degradation mediated by the PROTAC, it is essential to perform control experiments. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue B-Raf from degradation.[4][6][11] Additionally, co-treatment with an excess of a competitive binder for Cereblon (e.g., free pomalidomide) should also inhibit degradation.[4][11]
-
Compound Integrity: Ensure the this compound is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low B-Raf degradation | Suboptimal PROTAC concentration. | Perform a dose-response curve with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal concentration and rule out the "hook effect". |
| Low expression of Cereblon E3 ligase in the cell line. | Verify Cereblon expression levels in your cell line via Western Blot or qPCR. Consider using a different cell line with higher Cereblon expression. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for maximal degradation. | |
| Degrader instability or inactivity. | Ensure proper storage of the degrader at -20°C or -80°C. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[1][2] | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of unproductive binary complexes. | Use lower concentrations of the PROTAC. The optimal concentration is often in the nanomolar to low micromolar range.[9] |
| Cell toxicity observed | Off-target effects or high PROTAC concentration. | Pomalidomide-based PROTACs can have off-target effects on zinc-finger proteins.[12] Test lower concentrations and assess cell viability using assays like MTT or CellTiter-Glo. |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Inaccurate pipetting or dilution. | Ensure accurate preparation of serial dilutions of the PROTAC. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.7 | [1][2][3] |
| MDA-MB-231 | Breast Cancer | 21.21 | [1][2][3] |
| HepG2 | Liver Cancer | 18.70 | [1][2][3] |
| B16 | Melanoma | 22.68 | [1][2][3] |
| LO2 | Normal Liver | 41.11 | [1][2][3] |
Table 2: Effective Concentrations of this compound for B-Raf Degradation
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| MCF-7 | 5 or 10 µM | 24 hours | Effectively induced the degradation of B-Raf. | [1][2] |
| A375 | 1-1000 nM | 16 hours | Inhibited p-ERK and BRAF-V600E in a dose-dependent manner. | [13] |
| SK-MEL-28 | 6.8 nM (DC50) | Not Specified | >95% degradation of BRAF-V600E. | [7] |
| A375 | 15 nM (DC50) | 24 hours | 82% maximal degradation of BRAF(V600E). | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for B-Raf Degradation
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Treatment: The following day, treat the cells with the different concentrations of the PROTAC. Include a DMSO-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against B-Raf and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the percentage of B-Raf degradation relative to the DMSO control. Plot the percentage of remaining B-Raf against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Protocol 2: Control Experiment to Validate Mechanism of Action
-
Pre-treatment: Seed cells as described in Protocol 1. Before adding the PROTAC, pre-treat the cells with one of the following for 1-2 hours:
-
Proteasome inhibitor: MG-132 (10 µM)
-
Neddylation inhibitor: MLN4924 (1 µM)
-
Competitive Cereblon binder: Pomalidomide (10 µM)
-
-
PROTAC Treatment: Add the optimal concentration of this compound (determined from the dose-response experiment) to the pre-treated cells. Include a control group with the PROTAC alone and a DMSO control.
-
Incubation and Analysis: Incubate for the optimal degradation time and then proceed with cell lysis and western blotting as described in Protocol 1. A successful control experiment will show a rescue of B-Raf protein levels in the pre-treated groups compared to the PROTAC-only group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Raf | TargetMol [targetmol.com]
- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
methods for minimizing off-target effects of PROTAC B-Raf degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC B-Raf degrader 1. The information is designed to help minimize off-target effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to specifically target the B-Raf protein for degradation.[1] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to the B-Raf protein and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon.[1] This proximity induces the ubiquitination of B-Raf, marking it for degradation by the proteasome. This targeted degradation mechanism aims to reduce the levels of B-Raf protein, which is often mutated and hyperactivated in various cancers, thereby inhibiting cancer cell growth and survival.[1][2][3]
Q2: What are the potential off-target effects of this compound?
Potential off-target effects can be broadly categorized into two types:
-
Degradation of other proteins: The PROTAC might induce the degradation of proteins other than B-Raf. This can occur if the B-Raf binding ligand has affinity for other kinases or if the PROTAC facilitates the interaction between the E3 ligase and other cellular proteins.
-
Pharmacological effects of the components: The individual components of the PROTAC (the B-Raf ligand and the E3 ligase ligand) might exert their own biological effects independent of protein degradation. For example, the Cereblon ligand is based on immunomodulatory drugs (IMiDs) like thalidomide or pomalidomide, which have their own range of biological activities, including the degradation of specific zinc-finger transcription factors.[4][5]
Q3: How can I minimize the off-target effects of my B-Raf degrader?
Minimizing off-target effects is crucial for the successful application of PROTAC technology. Here are several strategies:
-
Optimize PROTAC Design:
-
Linker Optimization: The length, rigidity, and attachment points of the linker connecting the B-Raf and E3 ligase ligands are critical for selectivity.[6] Fine-tuning the linker can optimize the formation of a productive ternary complex (B-Raf:PROTAC:E3 ligase) and disfavor off-target complexes.[6]
-
Warhead and E3 Ligase Ligand Modification: Modifying the B-Raf binding warhead to improve its selectivity for B-Raf over other kinases can significantly reduce off-target degradation.[7] Similarly, modifications to the E3 ligase ligand can reduce its independent off-target effects. For instance, modifications to the C5 position of the pomalidomide phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.[4][5]
-
-
Control for Conformation-Specific Degradation: Some B-Raf PROTACs selectively degrade mutant, activated forms of B-Raf while sparing the wild-type (WT) protein.[2][3] This selectivity is often due to the different conformations of the mutant versus the WT protein, which affects the stability of the ternary complex.[2][3] Understanding and leveraging this can minimize on-target toxicity in non-cancerous cells expressing WT B-Raf.
-
Careful Dose Selection: Using the lowest effective concentration of the PROTAC can help minimize off-target effects. A dose-response experiment is essential to determine the optimal concentration that maximizes on-target degradation while minimizing off-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at concentrations that effectively degrade B-Raf. | Off-target protein degradation or cytotoxic effects of the PROTAC components. | 1. Perform a global proteomics analysis (e.g., using mass spectrometry) to identify off-target proteins being degraded.[8][9]2. Synthesize and test a negative control PROTAC where the E3 ligase-binding ligand is inactivated (e.g., by inverting a key stereocenter) to distinguish between degradation-dependent and -independent effects.[2]3. Consider redesigning the PROTAC with a more selective B-Raf warhead or a modified E3 ligase ligand.[4][6] |
| Degradation of wild-type B-Raf is observed, leading to potential on-target toxicity. | The PROTAC does not sufficiently discriminate between mutant and wild-type B-Raf. | 1. Evaluate the ternary complex formation with both mutant and wild-type B-Raf. Weaker ternary complex formation with wild-type B-Raf can lead to selective degradation of the mutant form.[2][3]2. Consider using a B-Raf inhibitor warhead that preferentially binds to the active conformation of mutant B-Raf.[2][3]3. Test the PROTAC in cell lines with different B-Raf mutation statuses to confirm selectivity. |
| Inconsistent degradation efficiency across different cell lines. | 1. Varying expression levels of the target protein (B-Raf) and the E3 ligase (e.g., Cereblon).2. Differences in cellular pathways that regulate protein turnover. | 1. Quantify the expression levels of B-Raf and the recruited E3 ligase in your cell lines of interest using techniques like Western Blot or targeted proteomics.[8]2. Assess the protein turnover and resynthesis rates in your experimental system.[8] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Compound 2)
| Cell Line | IC50 (μM) |
| MCF-7 (Breast Cancer) | 2.7 |
| MDA-MB-231 (Breast Cancer) | 21.21 |
| HepG2 (Liver Cancer) | 18.70 |
| LO2 (Normal Liver) | 41.11 |
| B16 (Melanoma) | 22.68 |
Data from MedchemExpress.[1]
Table 2: Cellular Effects of this compound in MCF-7 Cells
| Treatment | Effect |
| 20 μM for 24 hours | 76.70% apoptosis rate (64.00% early, 12.70% late) |
| 20 μM for 24 hours | Cell cycle arrest at G2/M phase (89.86% of cells) |
Data from MedchemExpress.[1]
Key Experimental Protocols
1. Western Blot for B-Raf Degradation
This protocol is used to assess the extent of B-Raf protein degradation following treatment with the PROTAC.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against B-Raf overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the B-Raf signal.
2. Global Proteomics using Mass Spectrometry to Identify Off-Targets
This method provides an unbiased view of changes in the proteome following PROTAC treatment, enabling the identification of off-target degradation events.[8]
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Quantification): Label the peptides from different treatment groups with isobaric TMT reagents. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins. Quantify the relative abundance of proteins between the treated and control groups. Proteins that are significantly downregulated in the PROTAC-treated sample are potential off-targets.
3. Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay helps to determine if the PROTAC is forming the necessary ternary complex between B-Raf and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC. To prevent the degradation of the target protein and stabilize the ternary complex, it is advisable to pre-treat the cells with a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and incubate the lysate with an antibody against either B-Raf or the E3 ligase (e.g., anti-Cereblon) that has been coupled to magnetic or agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against B-Raf and the E3 ligase to confirm that both proteins were pulled down together.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for identifying and minimizing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of B-Raf PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of PROTAC B-Raf degrader 1 and other B-Raf PROTACs. Poor cell permeability is a common hurdle in PROTAC development, often leading to low cellular potency despite high biochemical activity. This guide offers strategies and experimental protocols to diagnose and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent binding in biochemical assays but low activity in cell-based assays. Is this a permeability issue?
A1: It is highly likely that poor cell permeability is a contributing factor. PROTACs are large molecules that often fall outside the typical "rule-of-five" for drug-likeness, making cell entry a significant challenge.[1][2][3][4] If your B-Raf degrader is active in cell-free systems (e.g., binding assays, in vitro degradation assays) but shows diminished activity in whole-cell experiments, assessing its permeability should be a primary troubleshooting step.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for PROTAC permeability:
-
Molecular Weight (MW): PROTACs typically have a high MW, which can negatively impact passive diffusion across the cell membrane.[2][3]
-
Topological Polar Surface Area (TPSA): A high TPSA is often associated with poor membrane permeability. Strategies to reduce TPSA, such as intramolecular hydrogen bonding, can be beneficial.[1]
-
Lipophilicity (LogP): An optimal LogP range is crucial. While increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[1] For some PROTAC series, an optimal ALogP has been suggested to be between 3 and 5.[1]
-
Hydrogen Bond Donors (HBDs): A lower number of HBDs is generally favorable for permeability. Replacing amide bonds with esters is one strategy to reduce HBD count.[1][2]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule that may adopt conformations unfavorable for cell penetration. Linker rigidification can sometimes improve permeability.[2]
Q3: How can I experimentally measure the cell permeability of my B-Raf degrader?
A3: Several in vitro methods can be used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[3][5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It provides information on both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[3]
Troubleshooting Guide
Issue: Low Cellular Potency of this compound
This guide provides a systematic approach to troubleshooting and improving the cellular activity of your B-Raf PROTAC by enhancing its cell permeability.
Workflow for Troubleshooting Poor Cell Permeability
Caption: A workflow for diagnosing and addressing poor cell permeability of PROTACs.
Strategies for Improving Cell Permeability
Physicochemical Property and Linker Modifications
Modifying the structure of the PROTAC is often the most direct approach to improving permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and increase lipophilicity, which has been shown to improve permeability.[1] This is a simple and effective strategy.[1]
Amide-to-Ester Substitution Strategy
Caption: The bioisosteric replacement of an amide with an ester to enhance PROTAC permeability.
-
Linker Composition and Length: The choice of linker can significantly impact permeability.
-
Alkyl vs. PEG Linkers: Shorter alkyl linkers may be preferable to minimize TPSA and the number of hydrogen bond acceptors.[1] However, the effect of the linker can be complex and influenced by overall lipophilicity and intramolecular hydrogen bonding.[1]
-
Rigidification: Introducing rigid elements like piperidine or piperazine moieties into the linker can constrain the PROTAC's conformation, potentially favoring a more permeable state.[2]
-
-
Optimizing Lipophilicity: Systematically modifying the PROTAC structure to keep the ALogP within an optimal range (e.g., 3-5) can be a key strategy to balance solubility and membrane permeability.[1]
Prodrug Strategies
A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.
-
Ester Prodrugs: Converting a carboxylic acid group on the PROTAC to an ethyl ester can enhance cell permeability. This has been successfully demonstrated for a KEAP1-recruiting PROTAC.[6][7]
Advanced Delivery Strategies
For PROTACs that are particularly difficult to modify, more advanced strategies can be employed.
-
In-cell Click-formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC in situ from two smaller, more permeable precursors. The cell is treated with a warhead tagged with one part of a click chemistry pair (e.g., a trans-cyclooctene) and an E3 ligase ligand tagged with the other (e.g., a tetrazine). These components can enter the cell more easily and then react to form the active PROTAC.[6]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to a tumor-cell-specific antibody via a cleavable linker, the PROTAC can be selectively delivered to target cells, bypassing general permeability issues.[6][7]
Quantitative Data Summary
The following table summarizes data from a study on VHL-based BET degraders, illustrating the impact of amide-to-ester substitution on permeability. While not specific to B-Raf degraders, the principles are broadly applicable.
| Compound ID | Linker Type | ALogP | Permeability (Papp, 10⁻⁶ cm/s) | Key Finding |
| Amide 1 | Amide | 3.2 | 1.5 | Baseline amide-linked PROTAC. |
| Ester 1 | Ester | 3.8 | 3.5 | Ester substitution significantly increased permeability.[1] |
| Amide 2 | Amide | 4.1 | 2.0 | Higher lipophilicity amide. |
| Ester 2 | Ester | 4.7 | 1.2 | At higher ALogP (>4), the permeability benefit of the ester was reduced.[1] |
Data is representative and adapted from studies on BET degraders to illustrate chemical principles.[1]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC B-Raf degrader.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen PAMPA Plate)
-
Acceptor sink plate (96-well)
-
Donor plate (96-well)
-
1% (w/v) lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane and allow it to impregnate for 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 100 µM.
-
Start the Assay: Place the donor plate into the acceptor plate. Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: Western Blot for B-Raf Degradation
Objective: To confirm that improved permeability leads to enhanced degradation of B-Raf in cells.
Materials:
-
Cancer cell line expressing B-Raf (e.g., A375 for BRAF-V600E, or MCF-7)[8][9][10]
-
PROTAC B-Raf degrader and analogs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-B-Raf, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of your B-Raf PROTACs (original and permeability-enhanced analogs) for a set time (e.g., 4, 8, 16, or 24 hours).[10] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary anti-B-Raf antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane with an anti-GAPDH antibody to ensure equal protein loading. Quantify the band intensities to determine the extent of B-Raf degradation for each PROTAC analog.
B-Raf Degradation Signaling Pathway
Caption: The mechanism of action for a B-Raf PROTAC, leading to ubiquitin-mediated degradation of the B-Raf protein.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for B-Raf Degradation
Welcome to the technical support center for troubleshooting Western blot analysis of B-Raf degradation. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when performing Western blots to assess B-Raf degradation.
FAQ 1: Why do I see no B-Raf signal or a very weak signal in my control (untreated) lane?
A weak or absent B-Raf signal in your control lane can be alarming, but it is often resolvable by systematically checking several experimental steps.
Troubleshooting Guide:
-
Protein Loading: Ensure you have loaded a sufficient amount of total protein. For whole-cell lysates, a starting point of 20-30 µg per lane is recommended. For tissues or cells with low B-Raf expression, you may need to load up to 100 µg.[1]
-
Antibody Performance:
-
Protein Transfer:
-
Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[3]
-
Optimize transfer time, especially for a high molecular weight protein like B-Raf (~94 kDa).
-
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your protein.[2]
-
Lysis Buffer: Use a lysis buffer appropriate for your B-Raf protein's subcellular localization and ensure it contains protease inhibitors to prevent degradation during sample preparation.[3]
Logical Troubleshooting Flowchart:
Caption: Troubleshooting weak or no B-Raf signal.
FAQ 2: My B-Raf band disappears completely after drug treatment. How can I be sure this is degradation and not an experimental artifact?
Complete loss of signal is the expected outcome for a potent compound that induces B-Raf degradation. However, it's crucial to confirm this is a specific, biological effect.
Troubleshooting Guide:
-
Proteasome/Lysosome Inhibition: To confirm that the disappearance of the B-Raf band is due to degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., chloroquine or bafilomycin A1) before adding your drug. If your drug induces degradation via one of these pathways, the B-Raf band should be "rescued" or reappear in the presence of the inhibitor.
-
Time Course and Dose-Response: Perform a time-course experiment with your drug to observe the gradual decrease of the B-Raf signal. A dose-response experiment can also demonstrate that the degradation is dependent on the concentration of your compound.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading between your control and treated lanes.[4] The loading control band should remain consistent across all lanes.
B-Raf Degradation Pathway:
Caption: B-Raf degradation and points of inhibition.
FAQ 3: I'm seeing multiple bands in my B-Raf blot. What could be the cause?
Multiple bands can arise from several sources, including protein modifications, isoforms, or non-specific antibody binding.
Troubleshooting Guide:
-
Post-Translational Modifications (PTMs): B-Raf can be phosphorylated, which can sometimes lead to a shift in its apparent molecular weight.[5]
-
Protein Isoforms: Check the literature and antibody datasheet to see if B-Raf has known isoforms that could be detected by your antibody.
-
Non-Specific Antibody Binding:
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific bands. Try titrating your antibodies to find the optimal concentration.[2]
-
Blocking: Insufficient blocking can cause high background and non-specific bands. Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C. You can also try switching your blocking agent (e.g., from non-fat dry milk to BSA, or vice versa), as some antibodies perform better with a specific blocking agent.[6][7]
-
Washing: Increase the number and duration of your wash steps to remove non-specifically bound antibodies.[1][8]
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation during sample preparation. Always use fresh samples and keep them on ice, and ensure your lysis buffer contains protease inhibitors.[3]
FAQ 4: The background on my B-Raf Western blot is very high. How can I reduce it?
High background can obscure your bands of interest and make data interpretation difficult.
Troubleshooting Guide:
-
Blocking: This is the most common cause of high background.
-
Increase blocking time to at least 1 hour at room temperature.
-
Increase the concentration of your blocking agent (e.g., 5% non-fat dry milk or BSA).
-
Add a mild detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers.[6]
-
-
Antibody Concentrations: Reduce the concentration of your primary and/or secondary antibodies.
-
Washing: Increase the number and duration of washes after both primary and secondary antibody incubations.
-
Membrane Handling: Never let the membrane dry out during the Western blotting process.[7] Handle the membrane with clean forceps to avoid contamination.[2]
-
Detection Reagents: Use fresh, properly mixed detection reagents. Old or improperly mixed substrates can cause high background.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Load (Whole Cell Lysate) | 20-50 µg | [4] |
| B-Raf Primary Antibody Dilution | 1:500 - 1:10,000 (Varies by antibody) | [5][9][10][11][12] |
| MG132 (Proteasome Inhibitor) | 5-50 µM for 1-24 hours | [13] |
| Chloroquine (Lysosome Inhibitor) | 25-100 µM for 12-48 hours | [14] |
| 17-AAG (Hsp90 Inhibitor) | 1 µM for 1-24 hours | [15][16] |
| Blocking | 1 hour at RT or overnight at 4°C in 5% BSA or non-fat dry milk | [1][6] |
| Washing | 3 x 5 minutes with TBST | [1] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate and treat cells with your compound of interest and/or inhibitors (e.g., MG132, Chloroquine) for the desired time.
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting for B-Raf
-
Sample Preparation: Mix your protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is recommended for B-Raf.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against B-Raf (diluted in blocking buffer as per the datasheet) overnight at 4°C with gentle agitation.[5][17]
-
Wash the membrane three times for 5 minutes each with TBST.[17]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
General Western Blot Workflow:
Caption: Standard Western blot experimental workflow.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. clyte.tech [clyte.tech]
- 8. sinobiological.com [sinobiological.com]
- 9. Anti-B-Raf antibody [N2C1], Internal (GTX100913) | GeneTex [genetex.com]
- 10. BRAF(V600E) - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. B-Raf Polyclonal Antibody (PA5-85114) [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. MG-132 (#2194) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Chloroquine | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. 17-AAG inhibits vemurafenib-associated MAP kinase activation and is synergistic with cellular immunotherapy in a murine melanoma model | PLOS One [journals.plos.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
solutions for PROTAC B-Raf degrader 1 solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with PROTAC B-Raf degrader 1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in aqueous buffers like PBS?
A1: this compound, like many PROTACs, is a large, hydrophobic molecule that falls into the "beyond Rule of 5" chemical space.[1][2] Its structure, which includes two ligands and a flexible linker, contributes to poor aqueous solubility.[1] This inherent hydrophobicity makes it challenging to dissolve in polar solvents like phosphate-buffered saline (PBS) or Tris buffers.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[3][4] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL) and then dilute it into your aqueous experimental buffer.[3][4] To aid dissolution in DMSO, gentle warming to 37°C and sonication may be necessary.[3]
Q3: I've diluted my DMSO stock solution into an aqueous buffer, but the compound has precipitated. What can I do?
A3: Precipitation upon dilution is a common issue. Here are several strategies to prevent this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with lower concentrations.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. You may need to optimize the final DMSO concentration to maintain solubility without affecting your experimental results.
-
Use a surfactant: Non-ionic surfactants like Tween-20 or Pluronic F-68 can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Employ formulation strategies: For in vivo or more complex in vitro experiments, advanced formulation strategies such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) may be required to improve solubility and bioavailability.[5][6][7]
Q4: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A4: While DMSO is the most common solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, their compatibility with your specific assay and their potential for cellular toxicity must be carefully evaluated. For final dilutions into aqueous media, the same principles of managing hydrophobicity apply.
Q5: How does the linker component of the PROTAC affect its solubility?
A5: The linker plays a crucial role in the overall physicochemical properties of the PROTAC, including solubility. Linkers containing polyethylene glycol (PEG) chains can improve hydrophilicity and aqueous solubility.[8] Conversely, long, hydrophobic alkyl chains can decrease solubility.[8] The specific linker used in this compound contributes to its overall hydrophobic character.
Troubleshooting Guide
Issue: Precipitate formation during dilution of DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | 1. Reduce the final concentration of the PROTAC in the aqueous buffer. 2. Perform a serial dilution to find the maximum soluble concentration. | A clear solution with no visible precipitate. |
| Insufficient Co-solvent | 1. Increase the final percentage of DMSO in the aqueous buffer (ensure it is compatible with your assay). 2. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%). | Improved solubility at a tolerable DMSO concentration. |
| Hydrophobic Interactions | 1. Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Pluronic F-68) to the aqueous buffer before adding the PROTAC stock solution. | The surfactant will help to micellize the compound and keep it in solution. |
| pH Effects | 1. Check the pKa of your compound if available. 2. Adjust the pH of your aqueous buffer. For some compounds, a slightly acidic or basic pH can improve solubility. | Enhanced solubility at an optimal pH for your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[3]
-
Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare the working solution in aqueous buffer:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Vortex the aqueous buffer.
-
While vortexing the buffer, add the required volume of the DMSO stock solution to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of aqueous buffer.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizations
B-Raf Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the B-Raf signaling pathway, which is often dysregulated in cancer, and the general mechanism of action for a PROTAC designed to degrade B-Raf.
References
- 1. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Raf | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Phenotypic Results from PROTAC B-Raf Degrader 1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic results when using PROTAC B-Raf degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively target the B-Raf protein for degradation.[1][2][3] It consists of three components: a ligand that binds to the B-Raf protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[1][2][3] By bringing B-Raf and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of B-Raf, marking it for degradation by the cell's proteasome.[4][5][6] This targeted degradation approach aims to eliminate the B-Raf protein entirely, rather than just inhibiting its kinase activity.
Q2: What is the expected outcome of successful this compound treatment in cancer cells with B-Raf mutations?
A2: In cancer cells harboring activating B-Raf mutations (e.g., V600E), successful treatment with a B-Raf degrader is expected to lead to a reduction in B-Raf protein levels. This degradation should, in turn, inhibit the downstream MAPK/ERK signaling pathway, leading to decreased phosphorylation of MEK and ERK.[7] Consequently, this should result in reduced cell proliferation, cell cycle arrest (commonly at the G2/M phase), and induction of apoptosis.[1][2]
Q3: My dose-response curve for B-Raf degradation shows a "hook effect." What does this mean?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the B-Raf protein or the E3 ligase alone, which prevents the formation of the productive ternary complex (B-Raf-PROTAC-E3 ligase) necessary for degradation.[8] Observing a hook effect can be a good mechanistic indicator that your PROTAC is working through a ternary complex-mediated mechanism.[10]
Q4: Could this compound have off-target effects?
A4: Yes, like any therapeutic agent, this compound could have off-target effects. These can arise from the B-Raf binding moiety, the E3 ligase ligand, or the entire PROTAC molecule interacting with other proteins.[11] Off-target degradation can occur if the PROTAC induces the degradation of proteins other than B-Raf.[12] It is also possible that at high concentrations, the formation of binary complexes (part of the "hook effect") could lead to the recruitment and degradation of low-affinity off-targets.[9][12]
Q5: Why might cancer cells develop resistance to this compound?
A5: Resistance to B-Raf degraders can emerge through various mechanisms. These can include mutations in the B-Raf protein that prevent PROTAC binding, alterations in the E3 ligase or ubiquitin-proteasome system components, or the activation of alternative signaling pathways that bypass the need for B-Raf signaling.[13][14][15] For instance, incorrect mRNA splicing of the B-Raf gene can result in a truncated, constitutively active B-Raf dimer that may not be effectively targeted by the degrader.[13]
Troubleshooting Guide
This guide addresses common unexpected phenotypic results observed during experiments with this compound.
Problem 1: No or minimal B-Raf degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment over a wide concentration range (e.g., 1 pM to 100 µM) to identify the optimal concentration for degradation and to rule out the "hook effect" at high concentrations.[8] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal PROTAC concentration to determine the kinetics of B-Raf degradation. Maximal degradation is often achieved around 16 hours. |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. This can be checked by Western blot or qPCR. |
| Impaired Ubiquitin-Proteasome System (UPS) | As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). An accumulation of B-Raf in the presence of the proteasome inhibitor would suggest that the PROTAC is functional but the proteasome is not degrading the ubiquitinated protein. |
| Poor Cell Permeability of the PROTAC | Although challenging to assess directly in a standard lab, if other troubleshooting steps fail, consider the possibility of poor cell permeability. |
Problem 2: B-Raf is degraded, but there is no effect on downstream signaling (p-MEK, p-ERK).
| Possible Cause | Troubleshooting Steps |
| Rapid Signal Rewiring | Analyze downstream signaling at earlier time points post-treatment. Cells can rapidly adapt to the loss of a key signaling protein by activating compensatory pathways. |
| Activation of Parallel Signaling Pathways | Investigate other survival pathways that may be constitutively active or become activated upon B-Raf degradation, such as the PI3K/AKT pathway. Western blotting for key components of these pathways (e.g., p-AKT) can be informative. |
| Incomplete Degradation | Even with significant degradation, a small amount of remaining B-Raf might be sufficient to maintain downstream signaling. Aim for maximal degradation (Dmax) by optimizing PROTAC concentration and incubation time. |
Problem 3: Paradoxical activation of the MAPK pathway is observed.
Paradoxical activation is the unexpected increase in MAPK signaling (p-MEK, p-ERK) upon treatment, particularly in B-Raf wild-type cells.
| Possible Cause | Troubleshooting Steps |
| PROTAC acts as a B-Raf inhibitor in wild-type cells | In cells with wild-type B-Raf, some B-Raf inhibitors can promote the dimerization of RAF kinases, leading to paradoxical activation of the MAPK pathway.[16][17][18] While some B-Raf PROTACs are designed to avoid this, it's a possibility to consider.[19] |
| Cell Line Context | The paradoxical effect is more pronounced in cells with upstream activation of the pathway (e.g., mutated RAS).[16] Ensure you are using the appropriate cell line model for your experimental question. |
| Off-Target Effects | The PROTAC may be affecting other kinases or signaling molecules that lead to MAPK pathway activation. |
Problem 4: Unexpected Cell Viability/Phenotypic Results.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | The PROTAC may be degrading other essential proteins, leading to cytotoxicity that is independent of B-Raf degradation. Perform a global proteomics analysis to identify off-target proteins. |
| Multi-driver Oncogenesis | The cancer cells may rely on other oncogenic drivers for survival, making them resistant to the effects of B-Raf degradation alone.[14][20] |
| Metabolites of the PROTAC are active | The PROTAC molecule may be metabolized into smaller, active compounds that have their own biological effects. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| MCF-7 | Breast Cancer | Wild-Type | 2.7 |
| MDA-MB-231 | Breast Cancer | V600E | 21.21 |
| HepG2 | Liver Cancer | Wild-Type | 18.70 |
| LO2 | Normal Liver | Wild-Type | 41.11 |
| B16 | Melanoma | Wild-Type | 22.68 |
| Data compiled from publicly available sources.[1][2][21] |
Table 2: Degradation Profile of a Representative B-Raf PROTAC (P4B) in A375 Cells (BRAF V600E)
| Parameter | Value |
| DC50 | 15 nM |
| Dmax | 82% |
| Time to Dmax | 16 hours |
| Data for P4B, a different B-Raf PROTAC, is presented here as an illustrative example. |
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: The B-Raf signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Western Blotting for B-Raf Degradation
Objective: To quantify the levels of B-Raf protein following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-B-Raf, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound for the desired amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the B-Raf signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the B-Raf-PROTAC-E3 ligase ternary complex.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against B-Raf or a tag on B-Raf
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-B-Raf, anti-Cereblon)
Protocol:
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the anti-B-Raf antibody.
-
Add fresh magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against B-Raf and Cereblon. The presence of Cereblon in the B-Raf immunoprecipitate indicates ternary complex formation.
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To quantitatively measure the formation of the ternary complex in real-time in living cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc-B-Raf and HaloTag-Cereblon
-
Transfection reagent
-
HaloTag NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and filtered light emission
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-B-Raf and HaloTag-Cereblon expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag NanoBRET™ 618 Ligand and the Nano-Glo® Substrate to the cells.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. refeyn.com [refeyn.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 19. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
optimizing the linker design of B-Raf PROTACs for improved efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the linker design of B-Raf PROTACs for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a B-Raf PROTAC?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the B-Raf binding warhead to the E3 ligase recruiting ligand.[1][2] Its primary role is to facilitate the formation of a stable ternary complex between B-Raf and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the B-Raf protein.[3][4] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][5]
Q2: How does linker length impact the efficacy of a B-Raf PROTAC?
A2: Linker length is a critical parameter in PROTAC design. An optimal linker length is necessary to correctly orient the B-Raf protein and the E3 ligase for efficient ubiquitination.[2]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[2][3]
-
Too long: An excessively long linker may lead to unproductive binding, where a stable ternary complex does not form, reducing degradation efficiency.[2][3]
The optimal linker length is highly dependent on the specific B-Raf ligand and the E3 ligase being used and often requires empirical optimization.[1] For instance, studies on TBK1-targeting PROTACs showed that linkers shorter than 12 atoms did not induce degradation, while those between 12 and 29 atoms exhibited submicromolar degradation potency.[1]
Q3: What is the "hook effect" in the context of B-Raf PROTACs and how can linker design mitigate it?
A3: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the degradation efficiency decreases.[6][7] This is because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-B-Raf or PROTAC-E3 ligase) rather than the productive ternary complex (B-Raf-PROTAC-E3 ligase).[8] Optimizing the linker can help mitigate the hook effect by improving the stability and formation kinetics of the ternary complex. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more favorable than the formation of binary complexes.
Q4: How does the linker composition (e.g., PEG vs. alkyl chains) affect B-Raf PROTAC properties?
A4: The chemical composition of the linker influences several key properties of a B-Raf PROTAC, including its solubility, permeability, and metabolic stability.[9][10]
-
Polyethylene glycol (PEG) linkers: These are often used to improve solubility and can provide flexibility. However, they can sometimes lead to poor permeability and metabolic instability.
-
Alkyl chains: These are more hydrophobic and can improve cell permeability. However, very long or rigid alkyl chains can decrease solubility.
-
Rigid linkers (e.g., containing piperazine or piperidine moieties): These can pre-organize the PROTAC in a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[11][12] For example, the development of the mutant BRAF kinase degrader SJF-0628 utilized a rigid piperazine linker.[11]
Q5: Why is the attachment point of the linker on the B-Raf ligand and E3 ligase ligand important?
A5: The attachment point of the linker is critical as it dictates the exit vector of the linker from the ligand binding pocket.[2][5] An incorrect attachment point can lead to steric clashes with the target protein or the E3 ligase, preventing the formation of a productive ternary complex.[5] The ideal attachment point should be at a solvent-exposed region of the ligand that does not interfere with its binding affinity.[5] For example, in the design of a vemurafenib-based PROTAC, the solvent-exposed chloride on the phenyl ring was identified as an ideal position for linker attachment.[13]
Troubleshooting Guides
Problem 1: Low or no degradation of B-Raf observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., increasing by 2-4 atoms at a time) to identify the optimal length for ternary complex formation.[1] |
| Poor Cell Permeability | Modify the linker to be more hydrophobic (e.g., using alkyl chains) or incorporate motifs that can form intramolecular hydrogen bonds to mask polar groups.[10] Assess permeability using in vitro models like Caco-2 or PAMPA assays.[10] |
| Poor Solubility | Incorporate more hydrophilic moieties into the linker, such as short PEG chains or other polar functional groups, to improve solubility.[10][14] Evaluate solubility in physiological buffers.[14] |
| Inefficient Ternary Complex Formation | Alter the linker's composition and rigidity. A more rigid linker might better pre-organize the PROTAC for binding.[11][12] Confirm ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Incorrect Linker Attachment Point | Analyze the crystal structure of the B-Raf ligand and E3 ligase ligand to identify alternative solvent-exposed positions for linker attachment that do not disrupt binding.[5] |
Problem 2: High off-target effects or degradation of other kinases.
| Possible Cause | Troubleshooting Step |
| Linker is too flexible | Introduce rigid elements (e.g., rings, alkynes) into the linker to restrict its conformation. This can improve selectivity by favoring a specific ternary complex geometry.[11][12] |
| Non-selective B-Raf ligand | While the primary focus is the linker, ensure the B-Raf warhead has sufficient intrinsic selectivity. |
| Unfavorable ternary complex interactions | Even with a selective ligand, the linker can mediate interactions that stabilize off-target ternary complexes. Systematically modify the linker's composition and length to disfavor these off-target interactions.[11] |
Problem 3: Significant "hook effect" observed at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Low cooperativity in ternary complex formation | Optimize the linker to enhance positive cooperativity. This makes the formation of the ternary complex more favorable than the binary complexes. This often requires empirical screening of different linker designs. |
| High concentrations leading to binary complex formation | This is inherent to the PROTAC mechanism. The goal is to shift the effective concentration range to a therapeutically relevant window. Linker optimization can help achieve potent degradation at lower concentrations, avoiding the hook effect. |
Quantitative Data Summary
Table 1: Impact of Linker Length on B-Raf PROTAC Efficacy
| PROTAC | B-Raf Ligand | E3 Ligase Ligand | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| P4B | BI 882370 | Pomalidomide (CRBN) | Not specified | 15 | 82 | A375 | [15] |
| SJF-0628 | Vemurafenib | VHL | Not specified | 6.8 | >95 | SK-MEL-28 | [15] |
| Compound 22 | BI 882370 | Pomalidomide (CRBN) | Varied from P4B | Loss of function | - | A375 | [16] |
| Compound 23 | BI 882370 | Pomalidomide (CRBN) | Varied from P4B | Loss of function | - | A375 | [16] |
| Compound 24 | BI 882370 | Pomalidomide (CRBN) | Varied from P4B | Loss of function | - | A375 | [16] |
Table 2: Kinase Inhibition Profile of a B-Raf PROTAC
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| SJF-0628 | BRAFWT | 5.8 | [13][17] |
| SJF-0628 | BRAFV600E | 1.87 | [13][17] |
Experimental Protocols
1. Western Blot for B-Raf Degradation
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells, which are homozygous for BRAF V600E) and allow them to adhere overnight.[16] Treat cells with varying concentrations of the B-Raf PROTAC for a specified time (e.g., 24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for B-Raf overnight at 4°C.[3] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3] Use a loading control, such as β-actin or GAPDH, to normalize protein levels.[3] Quantify band intensities using densitometry software.[3]
2. Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the B-Raf PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve.
3. Ternary Complex Formation Assay (Cell-Based)
-
Principle: The Separation of Phases-based Protein Interaction Reporter (SPPIR) assay can be used to visualize and quantify ternary complex formation in cells.
-
Procedure:
-
Co-express fluorescently tagged B-Raf and E3 ligase components in cells (e.g., HEK293T).[16]
-
Treat the cells with the B-Raf PROTAC at the desired concentration.[16]
-
Ternary complex formation will induce phase separation, leading to the formation of fluorescent foci within the cells.[16]
-
Quantify the number of cells with fluorescent foci using fluorescence microscopy.[16] An increase in the number of foci indicates ternary complex formation.
-
Visualizations
Caption: B-Raf signaling pathway and PROTAC mechanism of action.
Caption: Experimental workflow for B-Raf PROTAC evaluation.
Caption: Logical relationship between linker length and efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Untitled Document [arxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating B-Raf Degradation by PROTAC B-Raf Degrader 1: A Mass Spectrometry-Based Comparison Guide
This guide provides a comprehensive comparison of methodologies for validating the degradation of the B-Raf protein by PROTAC B-Raf degrader 1, with a primary focus on the application of mass spectrometry. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the characterization and validation of targeted protein degraders.
Introduction to B-Raf, PROTACs, and the Need for Robust Validation
B-Raf is a serine-threonine protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is essential for regulating cell division, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the growth of various cancers.[2]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific proteins from the cell.[3] These bifunctional molecules consist of a ligand that binds to the target protein (e.g., B-Raf), connected via a linker to another ligand that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] this compound is a PROTAC designed to specifically target B-Raf for degradation, offering a potential therapeutic strategy for cancers driven by B-Raf mutations.[4]
Given the mechanism of action of PROTACs, it is imperative to not only confirm the degradation of the intended target but also to assess the broader impact on the cellular proteome. This guide will compare mass spectrometry with other common techniques and provide detailed protocols for its application in validating the efficacy and specificity of this compound.
The B-Raf Signaling Pathway
The B-Raf protein is a key component of the RAS/RAF/MEK/ERK signaling cascade.[5] This pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, including B-Raf. B-Raf, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.[6]
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.
Mechanism of Action: this compound
This compound functions by forming a ternary complex between the B-Raf protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to B-Raf. Poly-ubiquitinated B-Raf is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream signaling.
Caption: Mechanism of B-Raf degradation by a PROTAC.
Comparison of Validation Methods
Several techniques can be employed to measure the degradation of B-Raf following treatment with this compound. Each method offers distinct advantages and disadvantages in terms of specificity, throughput, and the depth of information provided.
| Feature | Mass Spectrometry (MS) | Western Blot | Immunoassays (e.g., ELISA) |
| Principle | Measures mass-to-charge ratio of peptides from digested proteins. | Uses antibodies to detect a specific protein separated by size. | Uses antibodies to capture and quantify a specific protein. |
| Specificity | Very High (sequence-based) | Moderate to High (antibody-dependent) | Moderate to High (antibody-dependent) |
| Quantitation | High (Relative and Absolute) | Semi-quantitative to Relative | High (Relative and Absolute) |
| Throughput | High (thousands of proteins per run) | Low to Medium | High |
| Off-Target Analysis | Yes (proteome-wide) | No | No |
| Discovery Potential | High (unbiased) | Low (targeted) | Low (targeted) |
| Cost per Sample | High | Low | Medium |
| Sample Requirement | Moderate | Low | Low |
While Western blotting is a common and accessible method for confirming the loss of a target protein, it is susceptible to antibody cross-reactivity and provides limited quantitative accuracy.[7][8] Immunoassays offer better quantitation but are similarly limited to a single target. Mass spectrometry-based proteomics, however, provides an unbiased and global view of protein abundance changes across the entire proteome.[7][9] This is crucial for PROTAC validation as it not only confirms on-target degradation but also identifies potential off-target effects, ensuring the specificity of the degrader.[8]
Validating B-Raf Degradation with Mass Spectrometry
A quantitative proteomics workflow is the gold standard for validating the efficacy and selectivity of this compound. This typically involves treating cells with the degrader, followed by cell lysis, protein digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for MS-based validation.
Quantitative Data Summary
The data generated from a quantitative proteomics experiment can be summarized to highlight the on-target efficacy and selectivity of the PROTAC.
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Comments |
| B-Raf | Target Protein | -10.5 | < 0.001 | Significant on-target degradation |
| p-ERK1/2 | Downstream Effector | -8.2 | < 0.001 | Pathway inhibition confirmed |
| C-Raf | Related Kinase | -1.1 | 0.45 | No significant off-target degradation |
| MEK1 | Downstream Kinase | -1.2 | 0.38 | No significant off-target degradation |
| CRBN | E3 Ligase | -0.9 | 0.89 | E3 ligase level unaffected |
| Protein X | Unrelated Kinase | -1.3 | 0.25 | No significant off-target degradation |
| Housekeeping (Actin) | Loading Control | -1.0 | 0.95 | Stable expression |
Note: Data are hypothetical and for illustrative purposes.
Detailed Experimental Protocol: Quantitative Proteomics
This protocol outlines a typical bottom-up proteomics workflow for validating B-Raf degradation.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells, which are homozygous for BRAF V600E) to ~80% confluency.[3]
-
Treat cells with this compound at various concentrations (e.g., 1 nM to 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).[3][10] Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG-132) before adding the PROTAC.[3]
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using a sequence-grade protease, such as trypsin.
4. Peptide Labeling (Optional but Recommended):
-
For multiplexed quantification, label peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for the simultaneous analysis of multiple samples, reducing variability.
-
Alternatively, a label-free quantification (LFQ) approach can be used.
5. LC-MS/MS Analysis:
-
Clean up the peptide samples using a C18 solid-phase extraction method.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Peptides are separated by hydrophobicity on the LC column and then ionized and introduced into the mass spectrometer.
-
The mass spectrometer acquires MS1 scans (to measure peptide precursor masses) and MS2 scans (to fragment peptides and determine their sequences).
6. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and, by inference, proteins.
-
Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities (for TMT) or precursor intensities (for LFQ).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
Conclusion
Validating the degradation of B-Raf by this compound requires robust and comprehensive analytical methods. While traditional techniques like Western blotting can provide initial evidence of target loss, mass spectrometry-based quantitative proteomics offers unparalleled depth and specificity. By providing a global, unbiased view of the proteome, mass spectrometry not only confirms the on-target degradation of B-Raf but is also essential for assessing the selectivity of the degrader and identifying any potential off-target liabilities.[8][9] This comprehensive analysis is critical for the development of safe and effective PROTAC therapeutics.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis: PROTAC B-Raf Degrader vs. Vemurafenib in B-Raf V600E Melanoma Cells
A Guide for Researchers and Drug Development Professionals
The discovery of the B-Raf V600E mutation as a key driver in over 50% of cutaneous melanomas has revolutionized treatment strategies, leading to the development of targeted therapies.[1][2] Vemurafenib, a first-in-class B-Raf kinase inhibitor, demonstrated significant improvements in patient outcomes but is often hampered by the development of resistance.[1][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors by inducing the selective degradation of target proteins.[5]
This guide provides an objective comparison of a representative PROTAC B-Raf degrader and the inhibitor vemurafenib, focusing on their performance in B-Raf V600E melanoma cells. The comparison is supported by experimental data on their mechanisms, efficacy, and impact on cellular signaling.
Mechanism of Action: Inhibition vs. Degradation
Vemurafenib and B-Raf PROTACs employ fundamentally different mechanisms to counteract the oncogenic activity of B-Raf V600E.
-
Vemurafenib (Inhibitor): As a small-molecule inhibitor, vemurafenib competitively binds to the ATP-binding site of the mutated B-Raf V600E kinase.[1] This binding action blocks the kinase's ability to phosphorylate its downstream target, MEK, thereby inhibiting the entire MAPK/ERK signaling cascade that drives cell proliferation and survival.[1][6][7] However, it does not affect the concentration of the B-Raf protein itself.
-
PROTAC B-Raf Degrader (Degrader): A B-Raf PROTAC is a bifunctional molecule. One end binds to the B-Raf V600E protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon or VHL.[5][8][9][10] This proximity induces the cell's own ubiquitin-proteasome system to tag the B-Raf V600E protein for destruction, leading to its complete elimination from the cell.[5][9] This approach not only silences the kinase's catalytic function but also removes its potential non-catalytic or scaffolding roles.
References
- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 2. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Acquired Vemurafenib Resistance in a BRAF V600E Mutant Melanoma PDTX Model to Reveal New Potential Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRAFV600E‐PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC B-Raf Degrader 1 and Other Known B-Raf Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PROTAC B-Raf degrader 1 against other prominent B-Raf degraders. The information is compiled from publicly available research and supplier data to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Introduction to B-Raf Degraders
The Raf family of serine/threonine kinases, particularly B-Raf, are key components of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of this pathway and are implicated in a variety of cancers.[1] While small molecule inhibitors targeting B-Raf have shown clinical efficacy, the development of resistance is a significant challenge.
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than just inhibiting its activity. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This approach can offer advantages over traditional inhibition, including the potential to overcome resistance mechanisms and target non-enzymatic functions of the protein.
This guide focuses on "this compound," a compound identified as a B-Raf degrader that utilizes the Cereblon E3 ligase.[3][4] Its performance is compared with other well-characterized B-Raf degraders.
Quantitative Performance Data of B-Raf Degraders
The following table summarizes the performance of this compound and other known B-Raf degraders based on available experimental data. It is important to note the distinction between IC50 values, which measure the concentration of a substance needed to inhibit a biological process (like cell viability) by half, and DC50/Dmax values, which directly measure the efficiency of protein degradation.
| Degrader Name | B-Raf Ligand | E3 Ligase Ligand | Target B-Raf Form | Cell Line | DC50 | Dmax | IC50 (Cell Viability) | Reference |
| This compound (compound 2) | Rigosertib analog | Pomalidomide (CRBN) | B-Raf | MCF-7 | Not Reported | Not Reported | 2.7 µM | [3][5] |
| MDA-MB-231 | Not Reported | Not Reported | 21.21 µM | [3][5] | ||||
| HepG2 | Not Reported | Not Reported | 18.70 µM | [3][5] | ||||
| LO2 | Not Reported | Not Reported | 41.11 µM | [3][5] | ||||
| B16 | Not Reported | Not Reported | 22.68 µM | [3][5] | ||||
| SJF-0628 | Vemurafenib | VHL | BRAFV600E | SK-MEL-28 | 6.8 nM | >95% | 37 nM | [6][7] |
| BRAFV600E | A375 | Not Reported | >90% | Not Reported | [8] | |||
| BRAFG469A (Class 2) | SK-MEL-246 | 15 nM | >95% | Not Reported | [1] | |||
| p61-BRAFV600E | SK-MEL-239 C4 | 72 nM | >80% | 218 nM | [1][8] | |||
| P4B | BI 882370 | Pomalidomide (CRBN) | BRAFV600E | Not Specified | 12 nM | 82% | Not Reported | [9] |
| CRBN(BRAF)-24 | PLX8394 | Pomalidomide (CRBN) | BRAFV600E | A375 | 6.8 nM | ~80% | Not Reported | [10] |
Note: While "this compound" is reported to accelerate the degradation of B-Raf, specific DC50 and Dmax values are not available in the cited literature. The provided IC50 values reflect its effect on cell viability, not direct protein degradation.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
B-Raf Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, SK-MEL-28, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
b. Cell Lysis:
-
After treatment, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.
c. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading for electrophoresis.
d. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for B-Raf. A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin) is also used to normalize for protein loading.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
e. Data Analysis:
-
The intensity of the B-Raf and loading control bands is quantified using densitometry software.
-
The B-Raf signal is normalized to the corresponding loading control signal for each sample.
-
The percentage of B-Raf degradation is calculated relative to the vehicle-treated control.
-
The DC50 (the concentration at which 50% of the maximal degradation is observed) and Dmax (the maximal level of degradation) are determined by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of PROTAC degraders on cell metabolic activity, which is an indicator of cell viability.
a. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Cells are then treated with various concentrations of the PROTAC degrader or vehicle control for a specified duration (e.g., 72 hours).
b. MTT Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
c. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
d. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing only media and the MTT reagent.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the degrader that reduces cell viability by 50%) is calculated by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the B-Raf signaling pathway, the mechanism of action for a B-Raf PROTAC, and a typical experimental workflow for characterizing these degraders.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Caption: General mechanism of a B-Raf PROTAC.
Caption: Workflow for B-Raf degrader characterization.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Taming Resistance: A Comparative Guide to PROTAC B-Raf Degrader Efficacy in Vemurafenib-Resistant Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC B-Raf degraders in overcoming resistance to the B-Raf inhibitor, vemurafenib. We delve into the experimental data, offering a clear assessment of their potential as next-generation cancer therapeutics.
The clinical success of B-Raf inhibitors like vemurafenib in treating BRAF-mutant melanomas is often short-lived due to the development of drug resistance.[1][2] This resistance frequently arises from mechanisms that reactivate the MAPK signaling pathway, rendering the cancer cells insensitive to conventional B-Raf inhibition. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that, instead of merely inhibiting the B-Raf protein, targets it for degradation. This guide assesses the efficacy of B-Raf-targeting PROTACs, with a focus on vemurafenib-resistant cancer models.
Overcoming Vemurafenib Resistance: A Head-to-Head Comparison
Several B-Raf-targeting PROTACs have been developed and tested in preclinical models. Here, we compare the performance of prominent examples against vemurafenib and control compounds in cancer cell lines, including those with acquired resistance to vemurafenib.
In Vitro Efficacy: Degradation and Cell Viability
The primary mechanism of a PROTAC is to induce the degradation of its target protein. The half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) are key metrics of a degrader's potency and efficacy. Furthermore, the impact on cancer cell viability, often measured as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), demonstrates the therapeutic potential of these compounds.
One well-characterized vemurafenib-based PROTAC, SJF-0628 , has demonstrated potent and selective degradation of mutant B-Raf.[3][4][5] In the homozygous BRAF V600E melanoma cell line SK-MEL-28, SJF-0628 induced B-Raf degradation with a DC50 of 6.8 nM and achieved over 95% maximal degradation.[3][5] This degradation was sustained for up to 72 hours.[3] Importantly, SJF-0628 also showed efficacy in models of acquired vemurafenib resistance, such as those harboring the p61-BRAF V600E splice variant, inducing its degradation with a DC50 of 72 nM.[3]
Another study developed CST905 , a potent B-Raf V600E degrader that showed comparable degradation and cell viability reduction to SJF-0628 in SK-MEL-28 cells.[6] A key advantage highlighted for some novel PROTACs is the avoidance of paradoxical MAPK pathway activation, a side effect observed with some first-generation B-Raf inhibitors in RAS-mutant cells.[2][6] For instance, the PLX8394-based PROTAC, CRBN(BRAF)-24 , effectively degraded B-Raf V600E and inhibited the proliferation of B-Raf V600E-driven cancer cells without causing paradoxical activation in B-Raf wild-type cells.[2]
The commercially available "PROTAC B-Raf degrader 1" has reported IC50 values against several cancer cell lines, including MCF-7 (2.7 μM) and B16 (22.68 μM), and has been shown to induce apoptosis and cell cycle arrest.[7] However, detailed comparative data in vemurafenib-resistant models for this specific compound is less extensively published.
| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) | EC50/IC50 (nM) | Comparison to Vemurafenib | Reference |
| SJF-0628 | SK-MEL-28 | BRAF V600E (homozygous) | 6.8 | >95 | - | Outperforms vemurafenib in inhibiting MAPK signaling and growth | [3][5] |
| SJF-0628 | SK-MEL-239 C4 | BRAF WT / p61-BRAF V600E | 72 | >80 | - | Effective in a model of acquired vemurafenib resistance | [3] |
| SJF-0628 | H1666 | BRAF G466V (heterozygous) | - | - | - | Induced 65% cell growth inhibition where vemurafenib showed less than 50% | [3][5] |
| CST905 | SK-MEL-28 | BRAF V600E/NRAS wt | - | - | Comparable to SJF-0628 | Significantly more pronounced effect on protein degradation and cell viability reduction compared to a non-degrading control | [6] |
| CRBN(BRAF)-24 | A375 | BRAF V600E (homozygous) | Potent (nanomolar) | - | More potent than PLX8394 | More potent and sustained suppression of MAPK signaling than a B-Raf inhibitor | [2] |
| This compound | MCF-7 | - | - | - | 2700 | - | [7] |
| This compound | B16 | - | - | - | 22680 | - | [7] |
| Vemurafenib | H1666 | BRAF G466V (heterozygous) | - | - | - | Less than 50% cell growth inhibition | [3][5] |
Table 1: In Vitro Efficacy of B-Raf PROTAC Degraders in Cancer Cell Lines.
In Vivo Efficacy: Xenograft Models
The therapeutic potential of B-Raf PROTACs has also been evaluated in in vivo animal models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are particularly valuable for assessing drug efficacy in a more clinically relevant setting.[8][9][10]
In a murine xenograft model using A375 (BRAF V600E) cells, SJF-0628 demonstrated in vivo efficacy, outperforming vemurafenib in inhibiting cancer cell growth.[3][4][5][11] Studies with PDX models have shown that vemurafenib resistance can be driven by various mechanisms, including NRAS mutations and alternative splicing of BRAF V600E.[8][9][10] The ability of PROTACs to degrade the B-Raf protein, including such splice variants, provides a strong rationale for their use in these resistant settings. For instance, in a xenograft model of a Class 2 BRAF mutant, SJF-0628 also showed in vivo efficacy.[4][11]
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| SJF-0628 | A375 (BRAF V600E) | QDx3 | B-Raf V600E degradation observed in tumors | [3] |
| SJF-0628 | Class 2 BRAF mutant | - | Showed in vivo efficacy and outperformed vemurafenib | [4][11] |
| Vemurafenib | HMEX1906 (Primary human melanoma) | 5, 15, or 45 mg/kg twice daily | Initial tumor regression followed by acquired resistance | [12] |
| Vemurafenib | PDX models from 5 metastatic melanoma patients | 50 mg/kg orally, twice daily, 5 days on, 2 days off | Varied responses, including acquired resistance in three models | [8][10] |
Table 2: In Vivo Efficacy of B-Raf PROTAC Degraders in Xenograft Models.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: MAPK Signaling Pathway and Points of Intervention.
Figure 2: Experimental Workflow for Efficacy Assessment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting for B-Raf Degradation
This protocol is used to quantify the amount of B-Raf protein in cells after treatment with a PROTAC degrader.
-
Cell Lysis:
-
Plate vemurafenib-resistant melanoma cells (e.g., A375-VR, SK-MEL-28-VR) and treat with various concentrations of the PROTAC B-Raf degrader for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for B-Raf overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[5][6]
-
Normalize the B-Raf signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of B-Raf degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve using graphing software.[5]
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC B-Raf degrader, vemurafenib, or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50/IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model of Vemurafenib Resistance
This protocol describes the establishment and treatment of a vemurafenib-resistant tumor model in mice.[8][10][12]
-
Establishment of Resistant Tumors:
-
Implant human melanoma cells (e.g., A375) subcutaneously into immunodeficient mice (e.g., nude or NSG mice).[12]
-
Once tumors are established, treat the mice with vemurafenib (e.g., 45-50 mg/kg, twice daily).[10][12]
-
Continue treatment until the tumors initially regress and then begin to regrow, indicating acquired resistance.[12]
-
Alternatively, use patient-derived tumor fragments from patients who have relapsed on vemurafenib therapy.[8]
-
-
PROTAC Treatment Study:
-
Once resistant tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC B-Raf degrader via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.[12]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze a portion of the tumor tissue by Western blotting to confirm B-Raf degradation and assess the modulation of downstream signaling pathways (e.g., p-ERK).
-
Process the remaining tumor tissue for histological analysis.
-
Conclusion
PROTAC B-Raf degraders represent a highly promising therapeutic strategy to overcome acquired resistance to vemurafenib in BRAF-mutant cancers. By inducing the degradation of the B-Raf oncoprotein, these novel agents can effectively shut down the MAPK signaling pathway even in the presence of resistance mechanisms that render traditional inhibitors ineffective. The data presented in this guide, particularly for compounds like SJF-0628 and CRBN(BRAF)-24, demonstrate their superior efficacy in preclinical models of vemurafenib-resistant melanoma. Further research and clinical development of B-Raf-targeting PROTACs are warranted to translate these promising preclinical findings into tangible benefits for patients who have exhausted conventional targeted therapy options.
References
- 1. BRAFV600E‐PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutant-selective degradation by BR ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to B-Raf Modulation: Knockout vs. Knockdown vs. PROTAC Degradation
In the landscape of cancer research and drug development, targeting the B-Raf protein, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, has been a cornerstone of therapeutic strategies, particularly in melanoma and other cancers harboring activating B-Raf mutations like V600E.[1][2] This guide provides a comparative analysis of three key methodologies used to interrogate and inhibit B-Raf function: genetic knockout, RNA interference (knockdown), and targeted protein degradation using a Proteolysis Targeting Chimera (PROTAC). We will focus our comparison on "PROTAC B-Raf degrader 1," a representative and well-characterized B-Raf degrader.
Executive Summary
Each method of B-Raf modulation offers distinct advantages and disadvantages. B-Raf knockout provides a permanent and complete loss of function, ideal for studying the fundamental roles of the protein. B-Raf knockdown offers a transient and tunable reduction in protein expression. PROTAC-mediated degradation provides a rapid, potent, and reversible elimination of the B-Raf protein, with the added benefit of overcoming some common resistance mechanisms associated with traditional kinase inhibitors. The choice of methodology is contingent on the specific experimental goals, with PROTACs emerging as a powerful pharmacological tool for therapeutic applications.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each B-Raf modulation technique, compiled from various studies. It is important to note that these values are representative and can vary depending on the specific cell line, experimental conditions, and reagents used.
| Parameter | B-Raf Knockout (CRISPR/Cas9) | B-Raf Knockdown (shRNA) | This compound (SJF-0628) |
| B-Raf Protein Level | Complete elimination (>99% reduction) | Variable, typically 70-90% reduction[3] | >95% degradation (Dmax)[4] |
| Time to Effect | Weeks to months (for stable clone generation) | Days to weeks (for stable expression) | Hours (degradation observed within 4 hours)[4] |
| Reversibility | Irreversible | Reversible upon removal of shRNA expression | Reversible upon withdrawal of the compound |
| Selectivity | Gene-specific | Can have off-target effects | Selective for B-Raf, with some degraders showing preference for mutant forms[4] |
| Effect on Downstream Signaling (pERK) | Complete abrogation | Significant reduction | Potent and sustained inhibition[5][6] |
| Impact on Cell Viability (in B-Raf dependent cells) | Cell death or growth arrest | Inhibition of proliferation | Potent inhibition of cell growth (EC50 in nanomolar range)[1] |
Signaling Pathways and Mechanisms of Action
B-Raf is a serine/threonine kinase that acts downstream of RAS and upstream of MEK and ERK in the MAPK pathway.[7][8] Activating mutations, such as V600E, lead to constitutive signaling and uncontrolled cell proliferation.[2] The three methodologies discussed herein interrupt this pathway at different levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC B-Raf Degrader 1: Evading Paradoxical MAPK Pathway Activation
This guide provides a detailed comparison of PROTAC B-Raf degrader 1 against traditional B-Raf inhibitors, focusing on the critical issue of paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the performance, mechanism, and potential advantages of targeted protein degradation over enzymatic inhibition for B-Raf-driven cancers.
Introduction: The Challenge of B-Raf Inhibition
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[1][2] Oncogenic mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in numerous cancers, including melanoma.[3][4]
First-generation B-Raf inhibitors, such as vemurafenib and dabrafenib, showed remarkable clinical efficacy in patients with BRAF V600E-mutant tumors.[5] However, their effectiveness is often limited by two key challenges: acquired resistance and the phenomenon of "paradoxical activation."[6][7] Paradoxical activation occurs in B-Raf wild-type cells where these inhibitors promote RAF dimerization, leading to the unintended activation of the MAPK pathway, which can potentially trigger secondary malignancies.[4][8][9]
Proteolysis-targeting chimeras (PROTACs) offer a distinct therapeutic modality. Instead of merely inhibiting the target protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the complete degradation of the target protein.[10][11] This guide evaluates this compound, a molecule designed to selectively degrade B-Raf, and compares its activity to conventional inhibitors, with a focus on its ability to circumvent paradoxical signaling.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between B-Raf inhibitors and PROTAC degraders lies in their mechanism, which dictates their downstream cellular effects and potential liabilities.
Paradoxical Activation by B-Raf Inhibitors
In cells with wild-type B-Raf and activated upstream signaling (e.g., RAS mutations), first-generation inhibitors bind to one protomer within a RAF dimer (e.g., B-Raf/C-Raf).[8] This binding event allosterically transactivates the unbound partner, leading to a surge in downstream signaling through MEK and ERK.[5][8] This paradoxical effect makes these inhibitors unsuitable for cancers without the B-Raf mutation.[12]
Targeted Degradation by this compound
This compound is a bifunctional molecule composed of a ligand that binds to B-Raf and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[13][14] By forming a ternary complex between B-Raf and the E3 ligase, the PROTAC induces the ubiquitination of B-Raf, marking it for destruction by the proteasome.[10] This eliminates the B-Raf protein entirely, preventing it from participating in signaling, thereby averting paradoxical activation.[6][7]
Comparative Performance Data
The following tables summarize quantitative data comparing this compound and other relevant compounds against conventional B-Raf inhibitors. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: In Vitro Proliferation and Degradation
| Compound | Type | Target | Cell Line | IC50 (Proliferation) | DC50 (Degradation) | E3 Ligase | Citation(s) |
| This compound | PROTAC Degrader | B-Raf | MCF-7 | 2.7 µM | Not Specified | Cereblon | [13][14][15] |
| MDA-MB-231 | 21.21 µM | Not Specified | [13][14] | ||||
| CRBN(BRAF)-24 | PROTAC Degrader | BRAF V600E | A375 | Not Specified | ~10 nM | Cereblon | [3][6][7] |
| SJF-0628 | PROTAC Degrader | BRAF V600E | SK-MEL-28 | Not Specified | ~72 nM | VHL | [1][5] |
| PROTAC BRAF-V600E degrader-1 (cpd 23) | PROTAC Degrader | BRAF V600E | A375 | 46.5 nM | <10 nM | Cereblon | [16] |
| Vemurafenib | Type I Inhibitor | BRAF V600E | A375 | ~100-300 nM | N/A | N/A | [5] |
| PLX8394 | Type II Inhibitor ("Paradox Breaker") | BRAF V600E | A375 | ~200-500 nM | N/A | N/A | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values can vary based on cell line and experimental conditions.
Table 2: Effect on MAPK Signaling
| Compound | Cell Type | Effect on pERK Levels | Paradoxical Activation in BRAF WT Cells? | Citation(s) |
| This compound | BRAF-dependent | Reduces pERK | No | [13] |
| CRBN(BRAF)-24 | BRAF V600E | Sustained suppression | No | [6][7] |
| SJF-0628 | BRAF V600E | Reduces pERK | No | [5][17] |
| Vemurafenib | BRAF V600E | Reduces pERK | Yes | [5][8] |
| BRAF WT (RAS-mutant) | Increases pERK | Yes | [8][12] | |
| PLX8394 ("Paradox Breaker") | BRAF V600E | Reduces pERK | No/Reduced | [5][6] |
These data highlight a key advantage of B-Raf degraders: they effectively suppress downstream signaling in target cells without inducing paradoxical activation in wild-type cells, a limitation that even next-generation "paradox-breaker" inhibitors were designed to address.[5][6]
Experimental Protocols
The evaluation of B-Raf degraders and inhibitors relies on a set of standardized molecular and cellular biology techniques.
Western Blotting for Protein Degradation and Pathway Activation
This is the primary assay to confirm target degradation and assess the status of the MAPK pathway.
-
Objective: To measure the levels of total B-Raf, phosphorylated ERK (pERK), and total ERK.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375 for BRAF V600E, or a RAS-mutant line for paradoxical activation) and allow them to adhere. Treat cells with a dose range of the test compound (e.g., this compound, vemurafenib) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare a total protein extract.[18]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies specific for B-Raf, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19] Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. A decrease in the B-Raf band indicates degradation. An increase in the pERK/total ERK ratio in BRAF wild-type cells indicates paradoxical activation.
-
Cell Viability Assay
This assay measures the effect of the compound on cell proliferation and survival.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. Measure luminescence or absorbance using a plate reader.[20]
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
References
- 1. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound [smolecule.com]
- 11. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. This compound | Raf | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cereblon vs. VHL-Based B-Raf PROTACs in Targeted Protein Degradation
For Immediate Release
A comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the B-Raf proto-oncogene serine/threonine-protein kinase (B-Raf) reveals distinct performance profiles between those utilizing Cereblon (CRBN) and von Hippel-Lindau (VHL) as their E3 ligase recruiters. This guide provides a head-to-head comparison of their degradation efficiency, selectivity, and the underlying mechanistic principles, offering critical insights for researchers and drug development professionals in the field of targeted protein degradation.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
B-Raf, a key component of the MAPK/ERK signaling pathway, is a frequently mutated oncogene, particularly the V600E mutation, making it a prime target for cancer therapeutics.[5][6][7] PROTACs offer a novel therapeutic modality to eliminate the B-Raf protein rather than just inhibiting its kinase activity. The choice of E3 ligase, primarily between CRBN and VHL, is a critical design decision that significantly influences the PROTAC's properties.[8][]
B-Raf Signaling Pathway and PROTAC Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][10] Mutations in B-Raf can lead to constitutive activation of this pathway, driving oncogenesis.[11]
Caption: General mechanism of B-Raf degradation by PROTACs.
Quantitative Comparison of B-Raf PROTACs
The efficacy of PROTACs is primarily assessed by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes key data for representative CRBN and VHL-based B-Raf PROTACs.
| PROTAC Name | E3 Ligase | Target (Cell Line) | DC50 (nM) | Dmax (%) | Key Findings & Reference |
| SJF-0628 | VHL | BRAF V600E (SK-MEL-28) | ~15 | >90 | This vemurafenib-based PROTAC demonstrates potent degradation of all classes of B-Raf mutants while sparing wild-type (WT) B-Raf. [12][13][14][15]The selectivity is attributed to the weak formation of a ternary complex with WT B-Raf in its inactive state. [12][13][14][15] |
| cmpd 12 | CRBN | BRAF V600E (SK-MEL-28) | Modest degradation | Not specified | In a comparative study, this CRBN-based PROTAC showed only modest degradation of B-Raf V600E compared to the VHL-based SJF-0628. [16] |
| CRBN(BRAF)-24 | CRBN | BRAF V600E (A375) | <100 | >95 | This PLX8394-based PROTAC potently and selectively degrades B-Raf V600E without inducing paradoxical MAPK activation in WT B-Raf cells. [17][18]The degradation effect was sustained for over 72 hours. [17] |
| Arvinas PROTAC (cpd 20) | VHL | BRAF V600E | 10-50 | Not specified | Part of a patent series, this PROTAC showed improved DC50 over parent compounds. [19] |
Head-to-Head Performance Analysis
Degradation Efficiency and Kinetics: Both CRBN and VHL-based PROTACs have been developed that can degrade B-Raf at nanomolar concentrations. [18]CRBN-based degraders like CRBN(BRAF)-24 have shown rapid degradation kinetics and a sustained effect for over 72 hours. [17]VHL-based PROTACs, such as SJF-0628, also exhibit high potency with a Dmax exceeding 90%. [13]However, direct comparisons in the same study have sometimes shown VHL-based degraders to be more efficient. [16]The choice of the B-Raf inhibitor warhead and the linker chemistry are also critical factors influencing potency.
Selectivity: A significant advantage observed with several B-Raf PROTACs, particularly the VHL-based SJF-0628, is their selectivity for mutant B-Raf over its wild-type counterpart. [12][13][14]This is a crucial feature, as inhibiting WT B-Raf can lead to paradoxical activation of the MAPK pathway and associated toxicities. [11]The selectivity arises from the conformational differences between mutant and WT B-Raf, which affects the stability of the ternary complex. [12]CRBN-based PROTACs like CRBN(BRAF)-24 have also been engineered to avoid paradoxical activation. [17] Pharmacokinetics and Other Considerations: The physicochemical properties of CRBN and VHL ligands differ, which can impact the overall properties of the PROTAC. CRBN ligands are often smaller, which may lead to better cell permeability. []Conversely, VHL ligands have a more buried binding pocket, which can contribute to better selectivity. []The subcellular localization of the E3 ligases can also play a role; CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus, potentially influencing which protein pools are accessible for degradation. []
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of PROTAC evaluation studies. Below are outlines of key experimental protocols.
Western Blotting for Protein Degradation
This is the most common method to quantify changes in protein levels following PROTAC treatment.
Caption: A typical workflow for Western Blot analysis of PROTAC-induced degradation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SK-MEL-28 for B-Raf V600E) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 24 hours).
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for B-Raf. A loading control antibody (e.g., actin or tubulin) is used to normalize for protein loading. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The level of B-Raf is normalized to the loading control and compared to the vehicle-treated control to determine the percentage of degradation.
Cell Viability Assays
These assays measure the effect of B-Raf degradation on cancer cell proliferation and survival.
-
Method: Assays like CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.
-
Protocol: Seed cells in 96-well plates and treat with PROTACs for an extended period (e.g., 72 hours). Add the assay reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence on a plate reader.
Ternary Complex Formation Assays
These assays confirm that the PROTAC is able to bring the target protein and the E3 ligase together.
-
Method: Co-immunoprecipitation (Co-IP) or proximity-based assays like NanoBRET™ can be used.
-
Protocol (Co-IP): Treat cells with the PROTAC. Lyse the cells and incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL) coupled to beads. Elute the bound proteins and perform a Western blot to detect the presence of the target protein (B-Raf).
Conclusion
Both Cereblon and VHL-based PROTACs have demonstrated the ability to potently and selectively degrade B-Raf, offering a promising therapeutic strategy for B-Raf-mutant cancers. VHL-based degraders have shown excellent selectivity for mutant over wild-type B-Raf by exploiting the conformational differences of the target protein. CRBN-based PROTACs have also been successfully designed to be highly potent and evade paradoxical MAPK activation.
The choice between CRBN and VHL for developing B-Raf PROTACs is not straightforward and depends on a multitude of factors, including the desired selectivity profile, pharmacokinetic properties, and the specific B-Raf mutation being targeted. Future research will likely focus on further optimizing the linker and warhead components to fine-tune the degradation profiles and on exploring other E3 ligases to expand the therapeutic potential of B-Raf-targeting PROTACs. The detailed experimental validation of these molecules remains a cornerstone of their development and translation to the clinic.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Efficacy: PROTAC B-Raf Degrader vs. Dabrafenib
In the landscape of targeted cancer therapy, particularly for BRAF-mutant melanomas, both small-molecule inhibitors and emerging protein degraders represent key therapeutic strategies. This guide provides a comparative analysis of the in vivo efficacy of a representative Proteolysis Targeting Chimera (PROTAC) B-Raf degrader against the well-established B-Raf inhibitor, dabrafenib.
While a specific molecule designated "PROTAC B-Raf degrader 1" is not extensively characterized in publicly available literature, this guide will draw upon data from representative B-Raf PROTACs to illustrate the principles and potential advantages of a degradation-based approach compared to inhibition.
Mechanism of Action: Degradation vs. Inhibition
Dabrafenib is an ATP-competitive inhibitor that reversibly binds to the active site of the B-Raf kinase, preventing it from phosphorylating downstream targets in the MAPK signaling pathway.[1][2][3] This leads to the suppression of tumor cell proliferation.[1][2][3]
In contrast, a B-Raf PROTAC is a bifunctional molecule that simultaneously binds to the B-Raf protein and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of B-Raf, marking it for degradation by the proteasome.[4] This approach eliminates the entire protein, not just its kinase activity, which can offer advantages in overcoming resistance mechanisms associated with inhibitor therapies.[5][6]
Quantitative Comparison of In Vivo Efficacy
| Parameter | Dabrafenib | Representative B-Raf PROTAC (e.g., SJF-0628) |
| Animal Model | Xenograft mouse models (e.g., Colo 205, A375) | Xenograft mouse models (e.g., SK-MEL-246, A375)[7] |
| Tumor Growth Inhibition | Significant inhibition of tumor growth in BRAF V600E models.[1] | Potent inhibition of tumor growth in various BRAF mutant models.[7] |
| Target Engagement | Reversible binding to B-Raf kinase.[2] | Induces degradation of B-Raf protein.[7] |
| Pharmacodynamics | Rapid and sustained inhibition of ERK phosphorylation.[1] | Marked degradation of B-Raf protein in xenograft tumors.[7] |
| Resistance | Resistance can develop through various mechanisms, including paradoxical MAPK activation.[1][6] | May overcome some resistance mechanisms by eliminating the target protein; designed to avoid paradoxical activation.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols for assessing the in vivo efficacy of B-Raf targeted therapies.
Tumor Xenograft Model Protocol
-
Cell Culture: Human melanoma cell lines with BRAF mutations (e.g., A375 for BRAF V600E) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, dabrafenib, B-Raf PROTAC).
-
Dosing:
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis.
Pharmacodynamic Analysis Protocol
-
Sample Collection: Tumor samples are collected from treated and control animals at various time points after dosing.
-
Protein Extraction: Tumor tissues are homogenized and lysed to extract proteins.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for B-Raf, phosphorylated ERK (p-ERK), and total ERK to assess target degradation and pathway inhibition.
-
Immunohistochemistry (IHC): Tumor sections can be stained for biomarkers such as Ki67 (proliferation) and cleaved caspase-3 (apoptosis) to evaluate the cellular effects of the treatments.[1]
Conclusion
Both dabrafenib and B-Raf PROTACs demonstrate significant anti-tumor activity in preclinical models of BRAF-mutant cancers. Dabrafenib acts by inhibiting the kinase activity of B-Raf, a strategy that has proven clinically effective.[1][10] However, the development of resistance remains a significant challenge. B-Raf PROTACs offer a distinct mechanism of action by inducing the complete degradation of the B-Raf protein.[4] This approach has the potential to provide a more durable response and overcome some of the resistance mechanisms that limit the efficacy of inhibitors.[6] Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and long-term benefits of B-Raf degraders versus inhibitors.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAFV600E‐PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of PROTAC B-Raf Degrader SJF-0628 with other Protein Kinases
A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed assessment of the cross-reactivity of the PROTAC B-Raf degrader, SJF-0628, with other protein kinases. SJF-0628 is a heterobifunctional molecule that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of B-Raf, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this B-Raf degrader.
Executive Summary
SJF-0628, a vemurafenib-based PROTAC, demonstrates remarkable selectivity for mutant forms of B-Raf over its wild-type (WT) counterpart.[1][2][4] This selectivity is primarily attributed to the conformational differences between mutant and WT B-Raf, which affects the stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. While SJF-0628 effectively degrades various B-Raf mutants, its cross-reactivity with other kinases, including members of the RAF family, is limited. This guide summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Cross-Reactivity Profile of SJF-0628
The selectivity of a PROTAC is a critical determinant of its therapeutic window. The following table summarizes the in vitro inhibitory activity of SJF-0628 against key members of the RAF kinase family and various B-Raf mutants. The data is derived from radioactive kinase assays, which measure the ability of the compound to inhibit the kinase's enzymatic activity.
| Kinase Target | IC50 (nM)[5] | Summary of Degradation Profile |
| B-Raf (WT) | 5.80 | Spared from degradation in most cellular contexts.[1][2][4] Degradation can be induced under conditions of MAPK pathway activation.[2][4] |
| B-Raf (V600E) | 1.87 | Potently degraded in multiple cancer cell lines (DC50 = 6.8 - 28 nM).[1] |
| B-Raf (V600A) | 1.06 | Effectively degraded. |
| B-Raf (V600D) | 2.68 | Effectively degraded. |
| B-Raf (V600K) | 0.49 | Effectively degraded. |
| B-Raf (G464V) | 9.18 | Degraded in cells. |
| B-Raf (G469A) | 0.98 | Degraded in cells. |
| A-Raf | 0.27 | Not significantly degraded. |
| C-Raf | 37.6 | Spared from degradation at lower concentrations, but some degradation observed at higher concentrations.[2][3] |
| MEK | Not available | Co-degradation observed in Colo-205 cells, but not in other cell lines.[6][7] |
Note: While the provided data offers valuable insights into the selectivity of SJF-0628 within the RAF family, a comprehensive kinase panel screen (e.g., KINOMEscan) would be necessary to fully elucidate its cross-reactivity profile across the entire human kinome.
Signaling Pathway Context
B-Raf is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival. Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving the growth of various cancers.
Experimental Protocols
The assessment of PROTAC selectivity and cross-reactivity involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This assay is used to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of SJF-0628 (or other PROTACs) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., B-Raf, C-Raf) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.
In-Cell Western (ICW) Assay
The ICW is a higher-throughput alternative to traditional western blotting for quantifying protein degradation.[8][9][10]
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) simultaneously.
-
Secondary Antibody Incubation: Wash the wells and add species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of the target protein is normalized to that of the normalization protein.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex essential for PROTAC activity.[11][12][13]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the acceptor).
-
HaloTag® Labeling: Incubate the transfected cells with a fluorescent HaloTag® ligand.
-
Cell Plating and Treatment: Plate the cells in a white, 96-well assay plate and treat with the PROTAC at various concentrations.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
BRET Ratio Calculation: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates ternary complex formation.
Experimental Workflow for Assessing PROTAC Selectivity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a PROTAC degrader.
Conclusion
The PROTAC B-Raf degrader SJF-0628 exhibits a favorable selectivity profile, potently degrading various B-Raf mutants while largely sparing wild-type B-Raf and other RAF family members. This mutant-selectivity is a key feature that could translate into a wider therapeutic index compared to non-selective inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the cross-reactivity and mechanism of action of this and other PROTAC molecules. Future studies employing comprehensive kinase panel screening will be invaluable in further delineating the off-target landscape of SJF-0628 and guiding its potential clinical development.
References
- 1. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SJF-0628 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
On-Target Degradation of B-Raf: A Comparative Guide to PROTAC B-Raf Degrader 1 and its Inactive Epimer Control
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. A critical aspect of PROTAC development is the unequivocal demonstration of on-target activity, distinguishing protein degradation from off-target or non-specific cytotoxic effects. The use of an inactive epimer control is a rigorous method to validate that the observed degradation of the target protein is a direct consequence of the PROTAC's mechanism of action.
This guide provides a comparative analysis of a B-Raf targeting PROTAC, SJF-0628 (a representative B-Raf degrader), and its corresponding inactive epimer control, SJF-0661. The inactive epimer is designed to be incapable of recruiting the E3 ubiquitin ligase, thereby serving as a crucial negative control to confirm that the degradation of B-Raf is dependent on the formation of a productive ternary complex between the PROTAC, B-Raf, and the E3 ligase.
Quantitative Comparison of B-Raf Degrader SJF-0628 and its Inactive Control SJF-0661
The following tables summarize the quantitative data comparing the activity of the active B-Raf degrader SJF-0628 with its inactive epimer control SJF-0661 in various cancer cell lines.
| Compound | Cell Line | Target | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| SJF-0628 (Active PROTAC) | SK-MEL-28 (homozygous BRAF V600E) | B-Raf V600E | 6.8 | >95 |
| SJF-0661 (Inactive Epimer) | SK-MEL-28 (homozygous BRAF V600E) | B-Raf V600E | No degradation observed | - |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation.
| Compound | Cell Line | EC₅₀ (nM)¹ |
| SJF-0628 (Active PROTAC) | SK-MEL-28 (BRAF V600E) | 37 ± 1.2 |
| SK-MEL-239 C4 (BRAF WT/p61V600E) | 218 ± 1.06 | |
| SK-MEL-246 (BRAF G469A) | 45 ± 1.11 | |
| SJF-0661 (Inactive Epimer) | SK-MEL-28 (BRAF V600E) | 243 ± 1.09 |
| SK-MEL-239 C4 (BRAF WT/p61V600E) | Minimal effect | |
| SK-MEL-246 (BRAF G469A) | 278 ± 1.07 | |
| Vemurafenib (Parent Inhibitor) | SK-MEL-28 (BRAF V600E) | 215 ± 1.09 |
¹EC₅₀: Half-maximal effective concentration in cell viability assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to its validation, the following diagrams illustrate the B-Raf signaling pathway, the mechanism of PROTAC-mediated degradation, and the experimental workflow used to assess on-target degradation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and reagents.
Western Blotting for B-Raf Degradation
This protocol is used to determine the levels of B-Raf and downstream signaling proteins following treatment with the PROTAC and its inactive control.
1. Cell Culture and Treatment:
-
Seed SK-MEL-28 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of SJF-0628 or SJF-0661 for the desired time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against B-Raf, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the compound concentration to determine the DC₅₀ value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment.
1. Cell Seeding:
-
Seed cancer cells (e.g., SK-MEL-28) in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
2. Compound Treatment:
-
After the cells have adhered, treat them with a serial dilution of SJF-0628 or SJF-0661. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
4. MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
5. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Safety Operating Guide
Proper Disposal of PROTAC B-Raf Degrader 1: A Guide for Laboratory Personnel
Essential guidelines for the safe handling and disposal of PROTAC B-Raf degrader 1 are critical for ensuring laboratory safety and environmental protection. As a potent, biologically active molecule designed to induce protein degradation, this compound requires careful management throughout its lifecycle, from experimental use to final waste disposal.
Researchers and laboratory staff must handle this compound as a potent chemical agent. While some supplier Safety Data Sheets (SDS) may classify the pure substance as non-hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its high biological potency warrants treating it with the same precautions as a cytotoxic compound. Proper disposal is not merely a suggestion but a critical component of responsible laboratory practice.
Summary of Key Compound Data
To underscore the necessity for cautious handling, the following table summarizes the biological activity of this compound. Its effectiveness at nanomolar to micromolar concentrations highlights its potency.
| CAS Number | Molecular Formula | Target | E3 Ligase Ligand | Biological Activity (Cell Viability EC50/IC50) |
| 2413035-41-1 / 2364367-27-9 | C₅₁H₅₇F₂N₉O₇S₂ / C₃₆H₃₇N₅O₁₂S | B-Raf (wild-type and V600E mutant) | VHL / Cereblon | 37 nM (SK-MEL-239), 215 nM (SK-MEL-28), 2.7 µM (MCF-7)[1] |
Note: There appear to be different versions of this compound, recruiting different E3 ligases and having different molecular formulas and CAS numbers. Researchers should confirm the specific details of the compound they are using.
Experimental Protocols: Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound and associated waste. These protocols are based on general guidelines for handling potent and cytotoxic research chemicals.
1. Personal Protective Equipment (PPE): Before handling the compound in any form (solid or in solution), personnel must wear appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Two pairs of nitrile gloves
2. Waste Segregation and Collection:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including unused or expired neat compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and pipette tips.
-
Place these materials in a dedicated, leak-proof hazardous waste container that is clearly labeled "Hazardous Waste: this compound" and includes the appropriate hazard pictograms if required by your institution.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including residual experimental solutions and solvent rinses, in a dedicated, sealed, and shatter-proof hazardous waste container.
-
The container must be compatible with the solvents used (e.g., DMSO, acetonitrile).
-
Clearly label the container with "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.
-
-
Contaminated Labware (Non-disposable):
-
Decontaminate glassware and other reusable equipment by rinsing with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may be disposed of as regular solvent waste, in accordance with institutional policy.
-
-
Empty Original Containers:
-
Thoroughly empty the original vial or container of the compound.
-
Rinse the container three times with a suitable solvent.
-
Collect all rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the empty container and dispose of it as regular laboratory glass or plastic waste, following your institution's guidelines.
-
3. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste down the drain or in the regular trash.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC B-Raf degrader 1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC B-Raf degrader 1. Due to the high potency and novel modality of proteolysis targeting chimeras (PROTACs), stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.
Attention: The designation "this compound" may refer to distinct chemical entities from different suppliers. It is critical to verify the specific compound by its Chemical Abstracts Service (CAS) number. This guide addresses the two prominently identified compounds.
Compound Identification and Properties
Researchers must confirm the identity of their specific B-Raf degrader. The properties for two common versions are summarized below.
| Property | This compound (Compound 2) | PROTAC RAF Degrader 1 (SJF-0628) |
| CAS Number | 2364367-27-9[1][2][3] | 2413035-41-1[4][5][6] |
| Molecular Formula | C36H37N5O12S[7] | C51H57F2N9O7S2[6] |
| Molecular Weight | 763.77 g/mol [7] | 1010.2 g/mol [6] |
| Appearance | Solid | Solid[6] |
| E3 Ligase Ligand | Cereblon-based[2][8][9] | VHL-based[6] |
Biological Activity and Potency
These molecules are designed to induce the degradation of B-Raf protein and show potent activity in various cell lines.
| Parameter | This compound (CAS 2364367-27-9) | PROTAC RAF Degrader 1 (CAS 2413035-41-1) |
| Target | B-Raf degradation[1][10] | Selectively degrades B-Raf V600E over wild-type[5][6] |
| IC50 (MCF-7 cells) | 2.7 µM[1][8] | Not specified |
| IC50 (MDA-MB-231 cells) | 21.21 µM[1][8] | Not specified |
| IC50 (HepG2 cells) | 18.70 µM[1][8] | Not specified |
| EC50 (SK-MEL-239 cells) | Not specified | 37 nM[6] |
| EC50 (SK-MEL-28 cells) | Not specified | 215 nM[6] |
Safety and Handling Plan
Despite Safety Data Sheets (SDS) for these compounds indicating they are not classified as hazardous under the Globally Harmonized System (GHS), their potent biological activity necessitates handling as potentially hazardous substances.[4][7] A risk assessment should be performed before any handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Gloves : Nitrile gloves should be worn at all times. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions.
-
Eye Protection : ANSI-rated safety glasses or chemical splash goggles are required.
-
Lab Coat : A fully buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted N95 or higher-rated respirator is required to prevent inhalation of fine particles.
A visual guide for the PPE workflow is provided below.
Engineering Controls
-
Chemical Fume Hood : All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Ventilated Balance Enclosure : Weighing of the powder should be done in a ventilated balance enclosure or a powder containment hood.
Experimental Protocols: Step-by-Step Guidance
Stock Solution Preparation
-
Preparation : Perform all steps within a chemical fume hood.
-
Weighing : Carefully weigh the required amount of the solid this compound in a ventilated enclosure.
-
Solubilization : Both compounds are soluble in DMSO.[1][8] For CAS 2364367-27-9, a 25 mg/mL solution in DMSO can be prepared.[1][8] For CAS 2413035-41-1, it is sparingly soluble in DMSO (1-10 mg/mL).[6] Use of an ultrasonic bath may be necessary to fully dissolve the compound.[8]
-
Storage : Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage, preferably under a nitrogen atmosphere.[8]
Disposal Plan
-
Waste Categorization : All materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, should be treated as hazardous chemical waste.
-
Collection : Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination : Decontaminate work surfaces and equipment by wiping with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. Dispose of cleaning materials as hazardous waste.
-
Final Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department according to local and federal regulations.
Mechanism of Action: B-Raf Degradation Pathway
PROTAC B-Raf degraders function by hijacking the cell's ubiquitin-proteasome system to selectively tag the B-Raf protein for destruction. The molecule acts as a bridge, bringing B-Raf into proximity with an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin molecules to B-Raf, marking it for degradation by the proteasome.
References
- 1. This compound | Raf | TargetMol [targetmol.com]
- 2. This compound, CAS [[2364367-27-9]] | BIOZOL [biozol.de]
- 3. This compound - CAS:2364367-27-9 - KKL Med Inc. [kklmed.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PROTAC RAF Degrader 1 - Labchem Catalog [labchem.com.my]
- 6. caymanchem.com [caymanchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
